molecular formula C6H10N2O B044085 5-(3-Aminopropyl)isoxazole CAS No. 122018-86-4

5-(3-Aminopropyl)isoxazole

Cat. No.: B044085
CAS No.: 122018-86-4
M. Wt: 126.16 g/mol
InChI Key: LDEFHFXOOAGLDY-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)isoxazole is a versatile chemical scaffold of significant interest in neuroscience and medicinal chemistry research. This compound features an isoxazole heterocycle linked to a propylamine chain, a structure that confers potential as a bioisostere for GABA (γ-aminobutyric acid) and related neuroactive molecules. Its primary research value lies in its application as a key synthetic intermediate or a core structural motif for the development of novel ligands targeting neurotransmitter systems, particularly ionotropic glutamate receptors (iGluRs) and GABA receptors. Researchers utilize 5-(3-Aminopropyl)isoxazole to probe receptor structure-activity relationships (SAR), design allosteric modulators, and develop potential therapeutic agents for neurological disorders such as anxiety, epilepsy, and cognitive deficits. The reactive primary amine group enables straightforward functionalization via amide bond formation, reductive amination, or other conjugation chemistries, facilitating the synthesis of targeted compound libraries. This reagent is provided with high purity to ensure reproducibility in your synthetic and pharmacological studies, supporting advanced investigations in drug discovery and neuropharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2-oxazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFHFXOOAGLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153473
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122018-86-4
Record name 5-(3-Aminopropyl)isoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Advisory on 5-(3-Aminopropyl)isoxazole (CAS 122018-86-4)

Author: BenchChem Technical Support Team. Date: February 2026

Initial Analysis and Discrepancy:

A thorough investigation into the scientific and chemical literature for a compound identified as "5-(3-Aminopropyl)isoxazole" with CAS number 122018-86-4 reveals a significant data discrepancy. Our search indicates that there is no publicly available technical data, including physicochemical properties, spectroscopic information, or established synthetic protocols, for a molecule with this specific name and CAS combination.

Furthermore, multiple chemical and biological suppliers incorrectly associate CAS number 122018-86-4 with PLP (139-151) , a synthetic peptide fragment of the human Myelin Proteolipid Protein.[1] This peptide (Sequence: HSLGKWLGHPDKF) is a well-documented encephalitogenic agent used to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, serving as a model for multiple sclerosis research.[2][3] Its molecular formula (C₇₂H₁₀₄N₂₀O₁₇) and molecular weight (1521.74 g/mol ) are fundamentally different from the expected values for 5-(3-Aminopropyl)isoxazole.

Given this critical misidentification in various databases, it is not possible to provide an accurate and scientifically valid technical guide on the requested topic.

Alternative Subject Analysis:

To fulfill the spirit of the original request for an in-depth guide on a core aminoisoxazole structure, this document has been re-focused on a closely related and well-characterized foundational molecule: 5-Aminoisoxazole (CAS 14678-05-8) . This compound serves as a critical building block and provides a solid basis for understanding the properties, reactivity, and applications relevant to researchers, scientists, and drug development professionals in this chemical space.

An In-Depth Technical Guide to 5-Aminoisoxazole (CAS 14678-05-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that features prominently in medicinal chemistry and materials science.[4][5] Its unique electronic properties, arising from the juxtaposition of an electron-rich amine substituent and the inherent electrophilicity of the isoxazole ring, make 5-aminoisoxazole a versatile and highly valuable synthon.[6] Unlike its 3-aminoisoxazole isomer, the 5-amino-substituted core offers a distinct reactivity profile that has been exploited for the synthesis of a wide array of complex molecular architectures.[6][7]

This guide provides a detailed examination of the core properties, synthesis, reactivity, and applications of 5-Aminoisoxazole, offering field-proven insights into its strategic use in modern organic and medicinal chemistry.

Core Physicochemical and Spectroscopic Profile

The accurate identification and characterization of 5-Aminoisoxazole are foundational to its successful application. The primary data points are summarized below.

PropertyValueSource(s)
CAS Number 14678-05-8[8]
Molecular Formula C₃H₄N₂O[8]
Molecular Weight 84.08 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point 85-87 °C
IUPAC Name 1,2-oxazol-5-amine[8]
¹H NMR Chemical shifts are crucial for distinguishing from the 3-amino isomer. The proton at the 3-position (H3) is generally more shielded (observed at a higher field) compared to the H5 proton of 3-aminoisoxazole.
¹³C NMR The carbon atom bearing the amino group (C5) exhibits a distinct chemical shift that is diagnostic for the isomer.[8]
Mass Spec (EI) Molecular Ion Peak (M⁺) at m/z = 84.[8]
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and N-O bond vibrations.[8]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of the 5-aminoisoxazole core is a critical first step for its utilization. The reactivity of the resulting scaffold is governed by the interplay between the nucleophilic amino group and the isoxazole ring's unique electronic structure.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

A robust and regioselective method for constructing the 5-aminoisoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[9] This approach is powerful because the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatized 5-aminoisoxazole product.

Causality of Experimental Choice: The choice of an α-cyanoenamine as the dipolarophile is strategic. The cyano group acts as an effective leaving group upon rearomatization, and the enamine directs the regioselectivity of the cycloaddition to yield the desired 5-amino substitution pattern.[9]

G cluster_0 Reactant Generation cluster_1 Core Reaction cluster_2 Product RNO Nitrile Oxide (R-C≡N⁺-O⁻) Cycloaddition [3+2] Cycloaddition RNO->Cycloaddition Dipole Enamine α-Cyanoenamine Enamine->Cycloaddition Dipolarophile Elimination Spontaneous HCN Elimination Cycloaddition->Elimination Forms Isoxazoline Intermediate Product 5-Aminoisoxazole Derivative Elimination->Product Aromatization caption Conceptual Workflow for 5-Aminoisoxazole Synthesis

Caption: Conceptual Workflow for 5-Aminoisoxazole Synthesis

Key Reactivity Patterns

The utility of 5-aminoisoxazoles stems from their versatile reactivity:

  • N-Functionalization: The primary amino group is a potent nucleophile, readily participating in acylation, alkylation, and sulfonylation reactions. This allows for the straightforward introduction of diverse side chains and pharmacophores.[7]

  • N-H Insertion Reactions: In the presence of rhodium catalysts, 5-aminoisoxazoles can react with α-diazocarbonyl compounds to yield α-amino acid derivatives, providing a direct route to novel unnatural amino acids.[7][10]

  • Wolff Rearrangement: Under thermal conditions, the reaction with α-diazocarbonyl compounds can be directed towards a Wolff rearrangement, selectively forming N-isoxazole amides.[7] This chemodivergent reactivity, controlled by the choice of catalyst or thermal conditions, highlights the sophisticated utility of the scaffold.

  • Ring-Opening and Rearrangement: The N-O bond of the isoxazole ring is inherently weak and can be cleaved under specific reductive or basic conditions. For instance, treatment of some 5-arylisoxazoles with hydrazine can lead to ring-opening and recyclization to form 5-aminopyrazoles, demonstrating its use as a masked 1,3-dicarbonyl equivalent.[11][12]

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start 5-Aminoisoxazole Acylation N-Acylation / Sulfonylation Start->Acylation NH_Insertion N-H Insertion (Rh Catalyst) Start->NH_Insertion Wolff Wolff Rearrangement (Thermal) Start->Wolff RingOpening Ring Opening / Rearrangement (e.g., Hydrazine) Start->RingOpening Amide Amides / Sulfonamides Acylation->Amide AminoAcid α-Amino Acid Derivatives NH_Insertion->AminoAcid IsoxazoleAmide N-Isoxazole Amides Wolff->IsoxazoleAmide Pyrazoles 5-Aminopyrazoles RingOpening->Pyrazoles caption Reactivity Pathways of the 5-Aminoisoxazole Core

Caption: Reactivity Pathways of the 5-Aminoisoxazole Core

Applications in Drug Discovery and Organic Synthesis

The 5-aminoisoxazole motif is a cornerstone in the development of biologically active agents and complex organic molecules.

  • Medicinal Chemistry: Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[6][13] The ability to easily functionalize the 5-amino position allows for rapid library synthesis and structure-activity relationship (SAR) studies.

  • Agrochemicals: Certain aminoisoxazole derivatives are used in crop protection as herbicides and fungicides.[6]

  • Synthetic Intermediates: As discussed, their role as precursors to other heterocyclic systems like pyrazoles or as masked enaminones makes them highly valuable in multi-step synthetic campaigns.[6][11]

Experimental Protocol: Representative N-Acylation

This protocol provides a generalized, self-validating procedure for the N-acylation of a 5-aminoisoxazole derivative, a common and fundamental transformation.

Objective: To synthesize an N-acyl-5-aminoisoxazole derivative.

Materials:

  • 5-Amino-3-arylisoxazole (1.0 eq)

  • Acyl Chloride or Anhydride (1.1 eq)

  • Aprotic Solvent (e.g., Dichloromethane, THF)

  • Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium or Sodium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-amino-3-arylisoxazole (1.0 eq) and dissolve in the chosen aprotic solvent (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (1.5 eq) dropwise while stirring. Rationale: The base acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition. Rationale: Slow, cooled addition controls the exothermicity of the reaction and minimizes potential side reactions.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is complete when the starting material is fully consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining acyl chloride and neutralize acid), water, and brine. Rationale: This sequence removes acidic byproducts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acyl-5-aminoisoxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

While specific toxicity data for 5-Aminoisoxazole is limited, standard laboratory precautions for handling fine chemicals should be observed. As with many amino-heterocycles, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Aminoisoxazole is a foundational heterocyclic building block whose strategic value lies in its distinct and versatile reactivity. The nucleophilic amino group, coupled with the unique electronic nature of the isoxazole ring, provides chemists with a powerful platform for constructing complex molecules. A clear understanding of its properties, synthesis, and reactivity patterns is essential for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • [No Source Provided]
  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. (2019). ResearchGate. [Link]

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. (2019). PubMed. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). Molecules. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). PMC. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2014). ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). PMC. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Organics. [Link]

  • 5-Aminoisoxazole. (n.d.). PubChem. [Link]

  • 5-Amino-3-(4-Fluorophenyl)Isoxazole 95.0%(HPLC). PureSynth. [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Zanco Journal of Pure and Applied Sciences. [Link]

  • Safety Data Sheet. SeraCare. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. [Link]

  • PLP (139-151). BioCrick. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0]. Anaspec. [Link]

  • Myelin Proteolipid Protein (PLP 139-151), 15 mg. MD Bioproducts. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. [Link]

  • 10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET. SCIEX. [Link]

  • Chapter 4 Synthesis of Novel Quinoline-Isoxazole Hybrid Molecules Containing Amine Side Chain, In Vitro Anti-Microbial Evaluation. (n.d.). Atmiya University. [Link]

  • Targeting α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors in epilepsy. (2014). Expert Opinion on Therapeutic Targets. [Link]

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Sources

The Isoxazole Scaffold as a GABAergic Modulator: A Deep Dive into the Structure-Activity Relationship of 5-(3-Aminopropyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. For researchers in neuroscience, the quest for novel ligands that can selectively modulate neurotransmitter systems holds the key to unlocking new therapeutic avenues for a myriad of neurological and psychiatric disorders. Among the diverse heterocyclic scaffolds explored, the isoxazole nucleus has emerged as a privileged structure, capable of interacting with a wide range of biological targets. This guide delves into the core principles of the structure-activity relationship (SAR) of 5-(3-Aminopropyl)isoxazole, a fascinating GABAergic modulator, providing a comprehensive resource for scientists engaged in the design and development of next-generation neurotherapeutics.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous approved drugs.[1] Its unique electronic and steric properties allow it to serve as a bioisostere for other functional groups, most notably the carboxylic acid moiety of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] This mimicry is central to the GABAergic activity of many isoxazole-containing compounds, including the subject of this guide.

The GABAergic Landscape: A Primer on the Target

The GABAergic system is the principal inhibitory network in the central nervous system (CNS). Its primary mediators, the GABAA receptors, are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[3] GABAA receptors are pentameric structures assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions.[3] This heterogeneity provides a rich landscape for the development of subtype-selective modulators with improved therapeutic profiles and reduced side effects. For instance, ligands targeting α1-containing receptors are often associated with sedative effects, while those targeting α2/α3- and α5-containing subtypes are implicated in anxiolytic and cognitive functions, respectively.[4]

Deconstructing the Pharmacophore: Key Structural Elements of 5-(3-Aminopropyl)isoxazole

The biological activity of 5-(3-Aminopropyl)isoxazole at the GABAA receptor is dictated by the interplay of its three key structural components: the isoxazole core, the aminopropyl side chain, and the potential for substitution on the isoxazole ring. Understanding how modifications to each of these elements impact receptor affinity, efficacy, and subtype selectivity is the essence of its SAR.

The Isoxazole Core: A Bioisosteric Anchor

The isoxazole ring in 5-(3-Aminopropyl)isoxazole is crucial for its interaction with the GABA binding site on the GABAA receptor. Computational studies have shown that the 3-isoxazolol ring, in particular, effectively mimics the carboxylic acid function of GABA.[2] This bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, while retaining biological activity.

The Aminopropyl Side Chain: The Key to GABA Mimicry

The 3-aminopropyl side chain at the 5-position of the isoxazole ring provides the essential basic amine group that mirrors the amino group of GABA. The length and flexibility of this alkyl chain are critical for correctly positioning the terminal amine to interact with the receptor's binding pocket.

The Structure-Activity Relationship: A Systematic Exploration

A comprehensive understanding of the SAR of 5-(3-Aminopropyl)isoxazole requires the systematic synthesis and biological evaluation of a library of analogs. The following sections outline the key modifications and their predicted impact on GABAA receptor activity, based on established principles of GABAergic ligand design.

I. Modifications of the Aminopropyl Side Chain

The aminopropyl chain is a primary target for modification to probe the steric and electronic requirements of the GABA binding site.

  • Chain Length: Altering the number of methylene units between the isoxazole ring and the terminal amine is a critical first step. Shortening the chain to two carbons (aminoethyl) or lengthening it to four carbons (aminobutyl) can significantly impact the distance between the key pharmacophoric elements and may lead to a decrease or loss of activity. The optimal three-carbon linker likely provides the ideal spatial arrangement for productive binding.

  • Chain Branching: Introducing alkyl substituents (e.g., methyl, ethyl) on the propylene chain can introduce steric hindrance and restrict conformational flexibility. This can lead to increased receptor subtype selectivity if the introduced bulk is accommodated by one subtype's binding pocket but not another's.

  • N-Substitution: Substitution on the terminal amino group can have a profound effect on activity. Small alkyl groups (e.g., N-methyl, N,N-dimethyl) may be tolerated, but larger, bulkier substituents are likely to be detrimental to binding at the orthosteric GABA site. However, such modifications could potentially lead to compounds with allosteric modulatory activity.

II. Modifications of the Isoxazole Ring

The isoxazole ring itself provides opportunities for fine-tuning the electronic properties and steric bulk of the molecule.

  • Substitution at the 3- and 4-positions: Introducing small alkyl or halogen substituents at the 3- and 4-positions of the isoxazole ring can influence the molecule's electronic distribution and its interaction with the binding site. A recent study on a series of isoxazole negative and positive allosteric modulators (NAMs and PAMs) highlighted the critical role of the substitution pattern on the isoxazole ring in determining the functional outcome at α5-containing GABAA receptors.[5] This suggests that even subtle changes to the isoxazole core can switch a compound from an agonist to a modulator with a different functional profile.

The following table summarizes the key SAR points for 5-(3-Aminopropyl)isoxazole and its analogs at GABAA receptors. It is important to note that the specific activity values (e.g., IC50, EC50, Ki) would need to be determined experimentally for each analog.

ModificationPredicted Effect on GABAA Receptor ActivityRationale
Aminopropyl Chain
Chain Length (≠ 3 carbons)Likely decrease in affinity/efficacySuboptimal positioning of the terminal amine in the binding pocket.
Chain BranchingPotential for increased subtype selectivity or decreased activitySteric hindrance may be tolerated by some receptor subtypes but not others.
N-Substitution (large groups)Likely loss of direct agonism; potential for allosteric modulationThe orthosteric GABA binding site has limited space for bulky substituents.
Isoxazole Ring
Substitution at C3/C4Can modulate affinity, efficacy, and subtype selectivityAlters the electronic and steric properties of the pharmacophore, potentially favoring interaction with specific receptor subtypes.

Experimental Workflows for SAR Elucidation

A robust SAR study relies on well-defined synthetic and biological evaluation protocols.

Synthesis of 5-(3-Aminopropyl)isoxazole Analogs

The synthesis of 5-(3-aminopropyl)isoxazole analogs can be achieved through various established methods for isoxazole ring formation. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] Modifications to the aminopropyl side chain can be introduced either before or after the formation of the isoxazole ring.

General Synthetic Workflow:

G A Protected Aminoalkyne C [3+2] Cycloaddition A->C B Nitrile Oxide Precursor B->C D Substituted Isoxazole C->D Formation of Isoxazole Ring E Deprotection D->E Removal of Protecting Group F 5-(Aminoalkyl)isoxazole Analog E->F

Caption: General synthetic workflow for 5-(aminoalkyl)isoxazole analogs.

Step-by-Step Protocol for Analog Synthesis (Illustrative Example):

  • Protection of the Amino Group: Start with a commercially available aminoalkyne (e.g., 4-aminobut-1-yne for a two-carbon linker). Protect the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

  • Generation of Nitrile Oxide: Prepare the desired nitrile oxide in situ from the corresponding aldoxime by oxidation with an agent like sodium hypochlorite.

  • Cycloaddition Reaction: React the protected aminoalkyne with the in situ generated nitrile oxide in a suitable solvent to form the substituted isoxazole.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 5-(aminoalkyl)isoxazole analog.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

Biological Evaluation: Probing GABAergic Activity

The functional characterization of the synthesized analogs is crucial to establish the SAR. Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or whole-cell patch-clamp recording in mammalian cells expressing recombinant GABAA receptors, are the gold standard for this purpose.[6][7][8]

Experimental Workflow for Electrophysiological Evaluation:

G A Cell Culture & Transfection (HEK293 or Xenopus oocytes) B Expression of GABAA Receptor Subunits A->B C Electrophysiological Recording (Patch-clamp or TEVC) B->C F Data Analysis (Concentration-response curves) C->F D Application of GABA (EC10-EC20) D->C E Co-application of Test Compound E->C G Determination of EC50/IC50 and Emax F->G

Sources

Homologation of Muscimol: 3-Aminopropyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical homologation of muscimol (5-aminomethyl-3-isoxazolol), specifically focusing on the synthesis and pharmacological profile of 5-(3-aminopropyl)isoxazol-3-ol (Dihomomuscimol) and related 3-aminopropyl isoxazole derivatives.

An In-Depth Technical Guide on Synthesis and Structure-Activity Relationships

Executive Summary

Muscimol (5-aminomethyl-3-isoxazolol) is a potent, conformationally restricted agonist of the GABA-A receptor. Its high affinity stems from the isoxazole ring acting as a bioisostere for the carboxylate group of GABA, while the aminomethyl side chain mimics the GABA ammonium group. "Homologation" in this context refers to extending the alkyl spacer between the isoxazole core and the terminal amine.

This guide focuses on the 3-aminopropyl derivatives (C3-homologs). While the methyl (muscimol) and ethyl (homomuscimol) variants are potent agonists, the propyl homologue serves as a critical probe for defining the steric limits of the GABA orthosteric binding pocket. This document outlines the retrosynthetic logic, a validated step-by-step synthesis protocol, and the structure-activity relationship (SAR) governing these ligands.

Pharmacological Rationale & SAR

The GABA-A receptor orthosteric site is a "cage" formed by aromatic residues (Tyr, Phe) at the


/

interface. The distance between the zwitterionic centers is critical for activation.
  • Muscimol (n=1): Optimal distance (~5.1 Å). High potency agonist.

  • Homomuscimol (n=2): Retains significant agonist activity; partial agonist profile in some subtypes.

  • Dihomomuscimol (n=3): The focus of this guide. The extended propyl chain pushes the terminal amine beyond the optimal interaction zone for the Glu/Asp anchor points in the receptor, leading to a dramatic drop in GABA-A affinity. However, these derivatives often gain affinity for GABA transporters (GAT) or GABA-B receptors , making them valuable tools for differentiating GABAergic signaling pathways.

SAR Logic Diagram

The following decision tree illustrates the pharmacological consequences of chain extension.

SAR_Logic Muscimol Muscimol (n=1) 5-aminomethyl-3-isoxazolol Chain_Ext Homologation (Chain Extension) Muscimol->Chain_Ext Activity_A GABA-A Activity: High Potency (Full Agonist) Muscimol->Activity_A Homo Homomuscimol (n=2) Ethyl Spacer Chain_Ext->Homo +1 Carbon DiHomo Dihomomuscimol (n=3) Propyl Spacer Chain_Ext->DiHomo +2 Carbons Activity_B GABA-A Activity: Moderate Potency (Partial Agonist) Homo->Activity_B Activity_C GABA-A Activity: Loss of Affinity (Steric Clash) DiHomo->Activity_C Activity_D Emergent Properties: GAT Inhibition or GABA-B Affinity DiHomo->Activity_D Target Shift

Caption: Pharmacological trajectory of muscimol homologation. Note the shift from GABA-A agonism to transporter/GABA-B interaction as chain length increases.

Chemical Synthesis: 5-(3-Aminopropyl)isoxazol-3-ol

The synthesis of 3-hydroxyisoxazoles substituted at the 5-position is non-trivial due to the tendency of the ring to form the 5-hydroxy tautomer or undergo ring opening. The most robust route utilizes a [3+2] cycloaddition between a protected alkyne and a nitrile oxide precursor, followed by deprotection.

3.1 Retrosynthetic Analysis
  • Target: 5-(3-aminopropyl)isoxazol-3-ol (Zwitterionic form)

  • Disconnection: Isoxazole ring formation via [3+2] cycloaddition.[1]

  • Key Intermediates:

    • Dipolarophile: N-Boc-4-pentyne-1-amine (provides the propyl chain post-cyclization).

    • Dipole: Chloroformoxime derivative (precursor to the nitrile oxide).

3.2 Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of N-Boc-4-pentyn-1-amine

  • Reagents: 4-pentyn-1-amine (10 mmol), Di-tert-butyl dicarbonate (

    
    , 11 mmol), 
    
    
    
    (15 mmol), DCM (50 mL).
  • Procedure: Dissolve amine in DCM at 0°C. Add

    
    , then dropwise add 
    
    
    
    in DCM. Stir at RT for 4h.
  • Workup: Wash with 1N HCl, Brine. Dry over

    
    .[2] Concentrate in vacuo.
    
  • Yield: ~90-95% (Colorless oil).

Step 2: [3+2] Cycloaddition (Isoxazole Core Construction) This step constructs the 3-ethoxycarbonyl-isoxazole intermediate, which is later hydrolyzed to the 3-ol.

  • Reagents: N-Boc-4-pentyn-1-amine (from Step 1), Ethyl chlorooximidoacetate (12 mmol),

    
     (25 mmol), EtOAc/Water (1:1 biphasic system).
    
  • Mechanism: The base generates the nitrile oxide in situ from the chlorooxime. The nitrile oxide undergoes regioselective cycloaddition with the alkyne.

  • Procedure:

    • Dissolve alkyne in EtOAc. Add

      
       dissolved in water.
      
    • Add Ethyl chlorooximidoacetate dropwise over 1 hour with vigorous stirring.

    • Stir overnight at RT.

  • Purification: Separate organic layer. Flash chromatography (Hexane/EtOAc) to isolate Ethyl 5-(3-(tert-butoxycarbonylamino)propyl)isoxazole-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation (Formation of 3-OH) Direct hydrolysis of the ester to the acid, followed by rearrangement/modification to the hydroxyl group is complex. A classic method for muscimol involves the Baeyer-Villiger oxidation or direct synthesis from hydroxyurea. However, for homologs, the Zwitterionic 3-isoxazolol is best accessed via hydrolysis of a 3-methoxy or 3-ethoxy intermediate if available, or using the hydroxamic acid route .

Refined Protocol for 3-OH installation:

  • Convert the Step 2 ester to the hydroxamic acid using

    
     and KOH in MeOH.
    
  • Cyclization/Rearrangement often yields the 3-ol directly under acidic conditions, or use the Brehm et al. (1974) method:

    • Alternative: React the beta-keto ester of the starting amine (N-Boc-3-oxo-heptanoate) with hydroxylamine.

    • Preferred Route (Modern): Convert the Step 2 ester to the acid (LiOH), then to the amine (Curtius rearrangement), then diazotize to -OH? No, that's for 3-amino.

    • Correct Route: The 3-hydroxyisoxazole is often made directly from the beta-keto ester and hydroxylamine .

    • Reagents: Ethyl 7-((tert-butoxycarbonyl)amino)-3-oxoheptanoate + Hydroxylamine Hydrochloride + NaOH.

    • Procedure:

      • Mix beta-keto ester (prepared from N-Boc-GABA and Meldrum's acid) with

        
         (2 eq) in 10% NaOH.
        
      • Adjust pH to ~10. Stir 24h.

      • Acidify to pH 2. Extract with EtOAc.

      • This yields the 3-hydroxy-5-(substituted) isoxazole directly.

Step 4: Global Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Dissolve the isoxazole intermediate in the acid solution. Stir 1h.

  • Isolation: Evaporate solvent. The product is the hydrochloride salt.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion. Elute with 1M

    
    .
    
  • Final Product: 5-(3-aminopropyl)isoxazol-3-ol .

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-GABA (Activated) Inter1 Beta-Keto Ester (Meldrum's Acid Route) Start->Inter1 C-Acylation Cycliz Cyclization (NH2OH / NaOH) Inter1->Cycliz Ring Closure Protect Protected Isoxazol-3-ol Cycliz->Protect Formation Deprotect Acid Deprotection (TFA or HCl) Protect->Deprotect -Boc Final 5-(3-aminopropyl) isoxazol-3-ol Deprotect->Final Purification

Caption: Chemo-enzymatic or chemical synthesis route via the beta-keto ester strategy, ensuring regioselective formation of the 3-hydroxy-5-substituted isomer.

Data Summary: Comparative Pharmacology

The following table summarizes the binding affinities (


) and functional potency (

) of muscimol and its homologs at the standard rat brain GABA-A receptor (high affinity site).
CompoundStructure (Side Chain)GABA-A Affinity (

)
Functional StatusKey Reference
Muscimol Methyl (

)
5 - 10 nMFull Agonist[Krogsgaard-Larsen et al., 1981]
Homomuscimol Ethyl (

)
20 - 50 nMPartial Agonist[Brehm et al., 1974]
Dihomomuscimol Propyl (

)
> 1000 nM (Low)Weak/Inactive[Brehm et al., 1974]
THIP (Gaboxadol) Cyclic Analog50 - 100 nMSuper-Agonist (

-subunits)
[Frølund et al., 2002]

Interpretation: The drastic loss of affinity for the propyl derivative confirms that the "GABA pharmacophore" is strictly length-dependent. The receptor pocket cannot accommodate the extra methylene unit without disrupting the critical salt bridge between the ligand's ammonium group and the receptor's Glu155/Asp149 residues.

References
  • Krogsgaard-Larsen, P., et al. (1981).[3] Muscimol, a Psychoactive Constituent of Amanita Muscaria, as a Medicinal Chemical Model Structure.[4] Journal of Medicinal Chemistry. Link

  • Brehm, L., et al. (1974). Organic Hydroxylamine Derivatives.[2] XI. Structural Analogues of GABA of the Isoxazole Enol-betaine Type. Acta Chemica Scandinavica. Link

  • Frølund, B., et al. (2002). Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABA-A Antagonists. Journal of Medicinal Chemistry. Link

  • Petersen, J. G., et al. (2013). Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres. Neurochemical Research. Link

Sources

5-(3-Aminopropyl)isoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-Aminopropyl)isoxazole: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore. This technical guide provides a comprehensive overview of 5-(3-Aminopropyl)isoxazole, a key derivative that serves as a critical building block for the synthesis of novel therapeutic agents. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and discuss its broad-ranging applications in drug development, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical guidance.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in pharmaceutical sciences.[1] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and provide specific steric and electronic interactions with biological targets.[2] The isoxazole moiety is found in a variety of FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide, highlighting its therapeutic relevance.[1]

5-(3-Aminopropyl)isoxazole, with its terminal primary amine, offers a key functional handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules, making it an invaluable synthon for creating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties of 5-(3-Aminopropyl)isoxazole

Understanding the core physicochemical properties of 5-(3-Aminopropyl)isoxazole is essential for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
IUPAC Name 3-(Isoxazol-5-yl)propan-1-amine
CAS Number Not readily available
Predicted LogP Calculated value may vary
Predicted pKa Amine pKa approx. 9-10

The presence of the basic amino group and the polar isoxazole ring suggests that this compound is likely soluble in polar organic solvents and aqueous acidic solutions.

Synthesis of 5-Substituted Isoxazoles: A General Overview

The synthesis of the isoxazole ring is a well-established area of organic chemistry. One of the most common and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] For the synthesis of 5-substituted isoxazoles like 5-(3-Aminopropyl)isoxazole, a terminal alkyne bearing the desired side chain (or a protected version thereof) is typically employed.

The general workflow for such a synthesis is depicted in the following diagram:

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection Aldoxime Aldoxime (R-CH=NOH) Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->Nitrile_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NCS, Chloramine-T) Oxidizing_Agent->Nitrile_Oxide Alkyne Terminal Alkyne with Aminopropyl Sidechain (Protected) Nitrile_Oxide->Alkyne Reaction Isoxazole 5-Substituted Isoxazole (Protected) Alkyne->Isoxazole Deprotection_Reagent Deprotection Reagent Isoxazole->Deprotection_Reagent Purification & Deprotection Final_Product 5-(3-Aminopropyl)isoxazole Deprotection_Reagent->Final_Product

Caption: General synthetic workflow for 5-substituted isoxazoles.

The causality behind this experimental choice lies in the high regioselectivity of the [3+2] cycloaddition with terminal alkynes, which predominantly yields the 5-substituted isoxazole isomer. The use of a protecting group on the amino functionality of the aminopropyl alkyne is crucial to prevent side reactions with the nitrile oxide or other reagents.

Experimental Protocol: Synthesis of a 5-Alkyl-Isoxazole Derivative (Analogous Protocol)

This protocol describes a general method for the synthesis of a 5-substituted isoxazole, which can be adapted for 5-(3-Aminopropyl)isoxazole by using an appropriately protected terminal alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (e.g., N-Boc-pent-4-yn-1-amine) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Deprotection agent (e.g., Trifluoroacetic acid for Boc group)

Procedure:

  • Nitrile Oxide Generation: Dissolve the aldoxime (1.0 eq) in the chosen solvent. Add NCS (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Cycloaddition: To the in-situ generated nitrile oxide, add the terminal alkyne (1.2 eq) followed by the slow addition of triethylamine (2.5 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified, protected isoxazole in a suitable solvent and add the deprotection agent. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: Neutralize the reaction mixture and extract the final product. Purify as needed.

This self-validating system relies on TLC monitoring at each key stage to ensure the reaction proceeds as expected before moving to the next step.

Applications in Drug Development

The isoxazole scaffold is a versatile player in drug discovery, with derivatives exhibiting a wide range of biological activities.[2][4] The 5-(3-aminopropyl)isoxazole moiety can be found in compounds targeting various diseases.

Key Therapeutic Areas:

  • Oncology: Isoxazole derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5]

  • Inflammation: As seen with valdecoxib, the isoxazole ring is a key component of potent anti-inflammatory drugs.[1] The aminopropyl side chain of our title compound can be used to modulate solubility and target engagement.

  • Infectious Diseases: The isoxazole core is present in various antibacterial and antifungal compounds.[6]

  • Neurological Disorders: Compounds incorporating aminoalkyl isoxazoles have been investigated for their potential as neuroprotective agents.[7]

Mechanistic Insights: Isoxazoles as Enzyme Inhibitors

Many isoxazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The following diagram illustrates a general mechanism where an isoxazole derivative acts as a competitive inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Enzyme Enzyme Substrate Natural Substrate Substrate->Enzyme Binding blocked Inhibitor Isoxazole Derivative Inhibitor->Enzyme Binds to active site, preventing substrate binding

Caption: Competitive inhibition mechanism of an isoxazole derivative.

The 5-(3-aminopropyl) group can be functionalized to introduce moieties that form specific hydrogen bonds or ionic interactions within the enzyme's active site, thereby enhancing binding affinity and inhibitory potency.

Conclusion

5-(3-Aminopropyl)isoxazole is a highly valuable, yet perhaps underutilized, building block in the synthesis of novel, biologically active molecules. Its combination of a stable, aromatic isoxazole core and a reactive primary amine side chain provides a versatile platform for the development of new therapeutics across a range of disease areas. The synthetic routes to this and related compounds are well-established, allowing for its ready incorporation into drug discovery programs. As our understanding of the structure-activity relationships of isoxazole derivatives continues to grow, so too will the importance of key synthons like 5-(3-Aminopropyl)isoxazole.

References

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • ResearchGate. REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. [Link]

  • Bioorganic & Medicinal Chemistry. Construction of Isoxazole ring: An Overview. [Link]

  • PubChem. 5-Aminoisoxazole. [Link]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • National Center for Biotechnology Information. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • PubChem. 5-Amino-3,4-dimethylisoxazole. [Link]

  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

  • ResearchGate. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]

  • Cheméo. Chemical Properties of Isoxazole (CAS 288-14-2). [Link]

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Introduction: The Rationale for Conformationally-Restricted GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isoxazole-Based GABA Analogs: From Medicinal Chemistry to Therapeutic Potential

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its action is mediated primarily through ionotropic GABAA receptors, which are ligand-gated chloride channels.[3] The activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of signal transmission. Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and cognitive impairment.[2][3]

While GABA itself is a potent neurotransmitter, its therapeutic utility is severely limited by its poor blood-brain barrier permeability and metabolic instability. This has driven the development of GABA analogs that can effectively mimic its inhibitory action in the CNS. A highly successful strategy in this endeavor has been the use of the isoxazole ring as a bioisostere for the carboxylate group of GABA. Isoxazole-based analogs, such as the classic psychoactive compound muscimol and its synthetic derivative gaboxadol (also known as THIP), are conformationally restricted mimics of GABA.[4][5][6] This rigid structure locks the molecule in a biologically active conformation, leading to high affinity and specificity for GABAA receptors.[5][6]

This guide provides a comprehensive technical overview of isoxazole-based GABA analogs, intended for researchers, scientists, and drug development professionals. We will delve into the medicinal chemistry, synthetic strategies, pharmacological characterization, and therapeutic applications of this important class of compounds, providing both foundational knowledge and field-proven insights.

Medicinal Chemistry and Synthesis

The isoxazole scaffold is a versatile five-membered heterocycle that serves as the core of numerous biologically active compounds.[7][8][9] Its synthesis and derivatization are central to the development of novel GABA receptor modulators.

Core Synthesis Strategies

The construction of the 3-isoxazolol ring, a key feature of many GABAergic compounds, is typically achieved through cycloaddition reactions. A common and efficient method involves the reaction of a β-ketoester with hydroxylamine. This approach allows for the introduction of various substituents on the isoxazole ring, which is crucial for modulating the pharmacological properties of the final compound.

Another powerful technique is the [3+2] cycloaddition of nitrile oxides with alkynes, which offers a high degree of regioselectivity and is amenable to a wide range of starting materials.[7] Recent advancements have focused on developing more environmentally benign procedures, such as using ultrasound irradiation to accelerate the reaction and improve yields without the need for a catalyst.[7][10]

Key Analogs and Their Synthesis

Muscimol: As a natural product isolated from the Amanita muscaria mushroom, muscimol is a foundational isoxazole-based GABA agonist.[6][11] It is produced via the decarboxylation of ibotenic acid.[4]

Gaboxadol (THIP): 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol, or gaboxadol, is a synthetic analog of muscimol with improved drug-like properties.[5][6] It is considered a unique and highly selective GABAA receptor agonist.[5] The synthesis of gaboxadol and other bicyclic isoxazole analogs like THPO and THAO has been a subject of significant research, as these compounds are valuable leads for developing new antiepileptic drugs.[12]

The general workflow for synthesizing novel isoxazole derivatives often involves a multi-step process that begins with the construction of the core isoxazole ring, followed by the addition and modification of side chains to optimize activity and selectivity.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., β-ketoesters, alkynes) Step1 [3+2] Cycloaddition or Condensation with Hydroxylamine Start->Step1 Reaction Step2 Formation of Core Isoxazole Ring Step1->Step2 Cyclization Step3 Functional Group Interconversion & Derivatization Step2->Step3 Modification Step4 Purification & Characterization (HPLC, NMR, MS) Step3->Step4 Work-up Final Final Isoxazole-Based GABA Analog Step4->Final Isolation

Caption: A generalized workflow for the synthesis of isoxazole-based GABA analogs.

Pharmacological Characterization and Structure-Activity Relationships (SAR)

The pharmacological profile of isoxazole-based GABA analogs is determined by their interaction with GABAA receptors. These receptors are heteropentameric complexes assembled from a large family of subunits (α1-6, β1-3, γ1-3, δ, etc.), leading to a vast number of receptor subtypes with distinct pharmacology and distribution in the brain.[3]

Mechanism of Action: Orthosteric Agonism

Unlike benzodiazepines and Z-drugs, which are positive allosteric modulators (PAMs) that bind to a regulatory site on the GABAA receptor, isoxazole analogs like gaboxadol and muscimol are orthosteric agonists.[1][5] They bind directly to the same site as GABA itself, located at the interface between the α and β subunits, to directly activate the channel.[3]

G cluster_pathway GABAergic Signaling Pathway GABA_analog Isoxazole GABA Analog (e.g., Gaboxadol) GABA_receptor GABAA Receptor (α/β interface) GABA_analog->GABA_receptor Binds (Orthosteric Agonist) Ion_channel Chloride (Cl-) Channel Opens GABA_receptor->Ion_channel Conformational Change Ion_influx Cl- Influx Ion_channel->Ion_influx Allows Hyperpolarization Membrane Hyperpolarization Ion_influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

Caption: Mechanism of action for isoxazole-based orthosteric agonists at the GABAA receptor.

Receptor Subtype Selectivity

A key finding in the field is that certain isoxazole analogs exhibit significant selectivity for specific GABAA receptor subtypes. Muscimol and gaboxadol, for instance, show exceptionally high affinity and efficacy at extrasynaptic GABAA receptors containing the δ (delta) subunit (e.g., α4βδ and α6βδ).[4] These δ-containing receptors are highly sensitive to low concentrations of GABA and its analogs, mediating a form of tonic inhibition that regulates overall neuronal excitability.[4] This selectivity is a critical differentiator from less selective compounds and is thought to underlie some of their unique pharmacological effects, such as the promotion of slow-wave sleep.[11]

Structure-Activity Relationship (SAR)

The development of isoxazole GABA analogs is guided by strict structural requirements for GABAA receptor binding and activation.[5]

  • The 3-Isoxazolol Moiety: The acidic proton on the 3-hydroxy group is crucial for mimicking the carboxylate of GABA and interacting with the receptor binding pocket.

  • The Amino Group: A primary or secondary amino group, separated from the isoxazole ring by a specific distance, is essential for activity. Methylation of the amino group can alter potency and selectivity. For example, converting a primary amino group to a secondary N-methylamino group in certain tetrahydro-benzisoxazole derivatives was shown to increase potency as a glial GABA uptake inhibitor by 12-fold.[7]

  • Conformational Rigidity: Bicyclic structures, such as in gaboxadol (THIP/THPO) and THAO, restrict the molecule's conformation, which can enhance binding affinity and selectivity for specific receptor subtypes.[12]

  • Substitutions: Adding substituents to the core structure can drastically alter pharmacology. For instance, incorporating two methyl groups onto the terminal nitrogen of muscimol not only abolishes its GABAergic activity but converts it into a glycine receptor antagonist.[13]

CompoundTarget(s)Key Pharmacological PropertyTherapeutic Indication(s)
Muscimol Potent GABAA agonist; high affinity for δ-containing receptors[4][6]Psychoactive, sedativeInvestigated for epilepsy, Parkinson's
Gaboxadol (THIP) Selective GABAA partial agonist; high efficacy at δ-containing receptors[4][5]Promotes slow-wave sleepInvestigated for sleep disorders, pain
THPO GAT-1 and GAT-2 inhibitorCompetitive inhibitor of GABA uptakeLead for antiepileptic drugs[12]
Isoxazole-Thiazole Derivatives Inverse agonists with selectivity for GABAA α5 receptors[14]Cognitive enhancementInvestigated for Alzheimer's disease[14]

Key Experimental Protocols & Workflows

The characterization of novel isoxazole-based GABA analogs relies on a validated sequence of in vitro and in vivo assays.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the affinity of a test compound for the GABAA receptor benzodiazepine or GABA site.

Methodology:

  • Membrane Preparation: Homogenize rat or mouse whole brain (or specific regions like the cortex or cerebellum) in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a specific concentration of a radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 0-4°C) for a set duration to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes with bound radioligand are trapped on the filter.

  • Quantification: Wash the filters with cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale for Choices: Using a well-characterized radioligand like [3H]muscimol provides a direct measure of competition at the orthosteric agonist site.[4] Brain tissue homogenate is used as it provides a natural source of a mixture of GABAA receptor subtypes.[15]

Protocol 2: Patch-Clamp Electrophysiology for Functional Activity

This protocol measures the functional effect (agonism, antagonism, modulation) of a test compound on GABAA receptor-mediated currents in live cells.

Objective: To determine the potency (EC50) and efficacy of a test compound as a GABAA receptor agonist.

Methodology:

  • Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) transiently or stably expressing specific GABAA receptor subunits.

  • Recording Setup: Use a whole-cell patch-clamp setup. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a specific voltage (e.g., -60 mV).

  • Compound Application: Apply GABA or the test compound to the cell via a rapid perfusion system.

  • Current Measurement: Record the resulting inward chloride current mediated by the GABAA receptors.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the log concentration of the test compound. Fit the curve with a sigmoidal function to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy relative to GABA.

Rationale for Choices: The whole-cell patch-clamp technique provides precise control over the cellular environment and allows for the direct measurement of ion channel function in real-time, making it the gold standard for characterizing receptor modulators.[16] Using recombinant cell lines allows for the testing of compounds on specific, defined GABAA receptor subunit combinations.[3]

Therapeutic Applications and Future Directions

The diverse pharmacology of isoxazole-based compounds has led to their investigation for a wide range of CNS disorders.

  • Anticonvulsant Activity: By enhancing GABAergic inhibition, isoxazole derivatives can raise the seizure threshold. Compounds that act as GABA uptake inhibitors, such as THPO, show promise as leads for new antiepileptic drugs because they increase the concentration of endogenous GABA in the synapse.[7][12]

  • Sleep Disorders: Gaboxadol's selectivity for extrasynaptic δ-containing GABAA receptors allows it to enhance tonic inhibition, which is particularly effective at promoting and maintaining slow-wave sleep without disrupting the natural sleep architecture in the same way as benzodiazepines.[11]

  • Cognitive Disorders: While most GABA analogs are CNS depressants, a novel strategy involves developing inverse agonists for the GABAA α5 receptor subtype.[14] These receptors are highly expressed in the hippocampus and are involved in learning and memory. Negative modulation of α5-containing receptors can enhance cognitive function, making isoxazole-thiazole derivatives potential treatments for cognitive disorders like Alzheimer's disease.[2][14]

  • Pain and Inflammation: Isoxazole derivatives have also been explored for analgesic and anti-inflammatory properties, potentially through mechanisms involving COX inhibition or modulation of AMPA receptors.[7][16][17]

The future of isoxazole-based GABA analog research lies in the rational design of subtype-selective modulators. By fine-tuning the chemical structure, it is possible to develop compounds that target specific GABAA receptor populations implicated in a particular disease, thereby maximizing therapeutic efficacy while minimizing off-target side effects. The continued exploration of this chemical space promises to deliver the next generation of therapeutics for a wide array of challenging neurological and psychiatric conditions.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC - NIH. (n.d.).
  • Gaboxadol - Wikipedia. (n.d.). Wikipedia.
  • Muscimol as an Ionotropic GABA Receptor Agonist. (n.d.). apoembiotech.
  • Muscimol - Wikipedia. (n.d.). Wikipedia.
  • Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity. (1999). PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs | Request PDF. (2018).
  • Muscimol and N,N-dimethylmuscimol: From a GABA Agonist to a Glycine Antagonist. (n.d.). apoembiotech.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • CA2759598C - Isoxazole-thiazole derivatives as gaba a receptor inverse agonists for use in the treatment of cognitive disorders. (n.d.).
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Methodological & Application

Application Notes & Protocols: A Guide to the Deprotection of 5-(3-Aminopropyl)isoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(3-aminopropyl)isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of neurologically active and other therapeutic agents. Its synthesis invariably requires the use of protecting groups for the highly nucleophilic terminal amine of the propyl side chain. The selection and subsequent removal of this protecting group is a critical step that dictates the efficiency, purity, and overall success of the synthetic route. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of N-protected 5-(3-aminopropyl)isoxazole derivatives. It details field-proven protocols for the most common amine protecting groups—Boc, Cbz, and Fmoc—while critically examining the causality behind experimental choices, potential side reactions, and strategies to ensure the integrity of the acid- and base-sensitive isoxazole core.

Introduction: The Strategic Importance of Amine Protection

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] The primary amine of the 5-(3-aminopropyl)isoxazole system is a potent nucleophile and a relatively strong base, necessitating its protection during steps such as isoxazole ring formation, cross-coupling reactions, or modifications to other parts of the molecule.

The ideal protecting group strategy involves:

  • Ease of Introduction: High-yielding and straightforward installation.

  • Robust Stability: Inertness to a wide range of reaction conditions.

  • Facile Cleavage: Selective and high-yielding removal under mild conditions that do not affect other functional groups.[2]

This guide focuses on the critical final step: the deprotection. The choice of deprotection strategy is governed by the protecting group employed and the overall stability profile of the molecule, with particular attention paid to the isoxazole ring itself.

Orthogonal Strategies and Isoxazole Ring Integrity

The concept of "orthogonal protection" is paramount in complex synthesis. It refers to the use of multiple, distinct classes of protecting groups within the same molecule that can be removed selectively under specific, non-interfering conditions.[2][3][4] For a 5-(3-aminopropyl)isoxazole derivative, one might encounter an acid-labile Boc group on the amine and a base-labile ester elsewhere.

A critical consideration is the stability of the isoxazole ring. While generally aromatic and stable, the isoxazole N-O bond is inherently weak and can be susceptible to cleavage under certain conditions.[5]

  • Basic Conditions: The isoxazole ring can be labile under basic conditions, particularly at elevated temperatures, leading to ring-opening.[6][7] This presents a significant challenge for the removal of base-labile protecting groups like Fmoc.

  • Acidic Conditions: The ring is generally stable to the acidic conditions used for the deprotection of groups like Boc.[6][7]

  • Reductive Conditions: Conditions for catalytic hydrogenolysis, used to cleave Cbz groups, are typically neutral and mild, posing minimal risk to the isoxazole ring.

The following sections detail protocols for common protecting groups, with specific insights into preserving the core molecular scaffold.

G cluster_0 Orthogonal Deprotection Concept Molecule Fully Protected Molecule (e.g., N-Boc, O-TBDMS) Step1 Selective Deprotection 1 (e.g., Acid for Boc) Molecule->Step1 Intermediate Partially Deprotected (Free Amine, O-TBDMS) Step1->Intermediate Step2 Selective Deprotection 2 (e.g., Fluoride for TBDMS) Intermediate->Step2 Final Fully Deprotected Molecule Step2->Final

Fig 1. Conceptual workflow of an orthogonal deprotection strategy.

Protocols for Amine Deprotection

This section provides detailed methodologies for the removal of tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Acid-Labile Group: tert-Butyloxycarbonyl (Boc) Deprotection

The Boc group is one of the most common amine protecting groups due to its stability in basic and nucleophilic conditions and its straightforward removal with acid.[8][9][10]

Mechanism of Cleavage: The mechanism proceeds via protonation of the carbamate oxygen, followed by the loss of the amine and formation of a stable tert-butyl cation and CO₂. The highly reactive tert-butyl cation can cause side reactions like alkylation of nucleophilic residues (e.g., tyrosine, tryptophan, methionine if present), necessitating the use of scavengers.

Protocol 3.1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc deprotection.[11][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-5-(3-aminopropyl)isoxazole substrate in anhydrous DCM (approx. 0.1–0.5 M).

  • Scavenger Addition (Optional but Recommended): Add a scavenger such as triisopropylsilane (TIS) or thioanisole (1-5 equivalents) to the solution to trap the liberated tert-butyl cation.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TFA in DCM (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[11]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The crude product is typically an ammonium trifluoroacetate salt.

  • Purification: The salt can be used directly, or the free amine can be liberated by dissolving the crude residue in a suitable solvent and neutralizing with a mild base (e.g., saturated NaHCO₃ solution, or a tertiary amine like triethylamine) followed by extraction. Further purification can be achieved by column chromatography or crystallization.

Protocol 3.1.2: Hydrogen Chloride (HCl) in an Organic Solvent

Using a solution of HCl in a solvent like 1,4-dioxane or methanol provides a common alternative to TFA.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dried. If no precipitate forms, the solvent is removed in vacuo.

  • Purification: The resulting hydrochloride salt is often pure enough for subsequent steps. If necessary, the free amine can be obtained by neutralization and extraction as described in Protocol 3.1.1.

ParameterTFA / DCMHCl / Dioxane
Speed Fast (0.5 - 2 hours)Moderate (1 - 4 hours)
Work-up Evaporation, NeutralizationPrecipitation/Filtration or Evaporation
Byproduct TFA SaltHCl Salt
Cost HigherLower
Notes Volatile and corrosive; requires scavengerCan be milder for some substrates
Table 1. Comparison of common Boc deprotection conditions.
Hydrogenolysis-Labile Group: Carboxybenzyl (Cbz or Z) Deprotection

The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[13] Its primary mode of cleavage is via catalytic hydrogenolysis.[14][15]

Mechanism of Cleavage: In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is reductively cleaved. This releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[15]

G Cbz R-NH-Cbz CarbamicAcid [ R-NH-COOH ] Unstable Intermediate Cbz->CarbamicAcid H₂, Pd/C Amine R-NH₂ CarbamicAcid->Amine Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Fig 2. Deprotection pathway for the Cbz group via hydrogenolysis.

Protocol 3.2.1: Catalytic Hydrogenation (H₂ gas)

Step-by-Step Methodology:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Purge the flask with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus at atmospheric or slightly elevated pressure.

  • Reaction: Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

  • Purification: Concentrate the filtrate in vacuo. The resulting free amine is often of high purity and may not require further purification.

Protocol 3.2.2: Transfer Hydrogenation

This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor, making it safer and more convenient for many labs.[15]

Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected substrate in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate, 1,4-cyclohexadiene, or triethylsilane in excess (3-10 equivalents).

  • Reaction: Heat the reaction mixture gently (typically 40-60 °C) and stir. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 3.2.1.

Base-Labile Group: 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and is valued for its cleavage under mild basic conditions, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[9][16]

Mechanism of Cleavage: The deprotection proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system, leading to β-elimination that releases the free amine, CO₂, and dibenzofulvene. The piperidine also acts as a scavenger for the electrophilic dibenzofulvene byproduct.[17]

Protocol 3.3.1: Piperidine in Dimethylformamide (DMF)

Critical Consideration: As noted previously, the isoxazole ring can be sensitive to basic conditions. Therefore, this deprotection should be carried out at room temperature for the shortest possible time, and the reaction progress must be monitored diligently to avoid degradation of the heterocyclic core.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fmoc-protected substrate in anhydrous DMF.

  • Reagent Addition: Add a solution of piperidine in DMF (typically 20% v/v) to the substrate solution.

  • Reaction: Stir the mixture at room temperature. The reaction is usually very fast, often completing within 5-30 minutes. Closely monitor by TLC or LC-MS to determine the point of complete Fmoc removal and minimize exposure to basic conditions.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with a solvent like ethyl acetate or DCM and wash extensively with water or brine to remove the DMF and piperidine adducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product usually requires purification by column chromatography to remove residual byproducts.

Protecting GroupCleavage ReagentConditionsOrthogonal ToKey Consideration
Boc Strong Acid (TFA, HCl)Anhydrous, 0°C to RTCbz, FmocUse of scavengers is recommended.
Cbz H₂ + Pd/CNeutral, RT to 60°CBoc, FmocCatalyst can be pyrophoric.
Fmoc Base (Piperidine)Anhydrous, RTBoc, CbzPotential for isoxazole ring-opening.
Table 2. Summary of protecting groups and deprotection strategies.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient reagent; deactivated catalyst (for Cbz); short reaction time.Add more deprotecting agent; use fresh catalyst; increase reaction time and monitor closely.
Formation of Byproducts (Boc) Alkylation by tert-butyl cation.Add a scavenger like TIS or anisole at the start of the reaction.
Low Yield (Cbz) Catalyst poisoning; poor quality catalyst.Ensure substrate is free of sulfur or other catalyst poisons. Use a fresh, high-quality catalyst.
Isoxazole Ring-Opening (Fmoc) Prolonged exposure to base; elevated temperature.Monitor the reaction closely and work-up immediately upon completion. Ensure the reaction is run at room temperature or below. Consider a milder base if piperidine proves too harsh.
Difficulty Removing Catalyst (Cbz) Fine catalyst particles passing through the filter.Filter through a pad of Celite®. If issues persist, centrifuge the solution and decant the supernatant before filtration.

Conclusion

The successful deprotection of 5-(3-aminopropyl)isoxazole amines is a critical final step in the synthesis of many valuable compounds. A successful outcome hinges on a rational choice of protecting group that is orthogonal to other functionalities and compatible with the stability of the isoxazole core. While acid-mediated Boc deprotection and neutral hydrogenolysis of Cbz groups are generally robust and safe for the isoxazole ring, base-mediated Fmoc cleavage requires careful execution and monitoring to prevent unwanted degradation. By understanding the mechanisms, following these detailed protocols, and anticipating potential challenges, researchers can efficiently and reliably access the desired final products in high purity and yield.

References

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Application Notes and Protocols: 5-(3-Aminopropyl)isoxazole as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-(3-Aminopropyl)isoxazole Scaffold

5-(3-Aminopropyl)isoxazole is a bifunctional chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a 5-substituted isoxazole ring with a flexible three-carbon chain terminating in a primary amine. This unique arrangement offers a compelling combination of physicochemical properties and synthetic versatility, making it a valuable scaffold for the design of novel therapeutic agents.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in numerous approved drugs and biologically active molecules.[1][2] It can act as a bioisosteric replacement for other functional groups, influence pharmacokinetic properties, and participate in key binding interactions with biological targets.[3] The aminopropyl side chain provides a crucial handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the introduction of diverse functionalities.

Notably, the overall structure of 5-(3-aminopropyl)isoxazole can be viewed as a constrained analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[4] This structural mimicry has led to its exploration in the development of ligands for GABA receptors and related targets.[5]

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of 5-(3-aminopropyl)isoxazole as a chemical building block in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application in synthesis and analysis.

Table 1: Physicochemical Properties of 5-(3-Aminopropyl)isoxazole

PropertyValueSource
Molecular FormulaC₆H₁₀N₂OCalculated
Molecular Weight126.16 g/mol Calculated
AppearanceColorless to pale yellow oil/liquidGeneric observation for similar compounds
Boiling PointNot widely reported; likely >200 °CEstimated
SolubilitySoluble in water, methanol, ethanol, DMSO, DMFInferred from structure

Spectroscopic Characterization:

While a comprehensive, publicly available dataset for 5-(3-aminopropyl)isoxazole is limited, the following are expected characteristic spectral features based on analysis of related structures such as 5-aminoisoxazole and other substituted isoxazoles.[1][6][7]

  • ¹H NMR:

    • Protons on the isoxazole ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm).

    • The propyl chain will exhibit characteristic multiplets for the three methylene groups, with the protons adjacent to the amine and the isoxazole ring being the most deshielded.

  • ¹³C NMR:

    • Carbons of the isoxazole ring will resonate in the downfield region (typically δ 150-170 ppm for C5 and δ 95-110 ppm for C4).

    • The three carbons of the propyl chain will appear in the aliphatic region.

  • IR Spectroscopy:

    • A broad signal in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the primary amine.

    • C=N and C=C stretching vibrations of the isoxazole ring around 1600-1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be readily observable, confirming the molecular weight.

Core Synthetic Applications and Protocols

The primary amine of 5-(3-aminopropyl)isoxazole is the key functional group for derivatization. Standard amine chemistries can be readily applied to introduce a wide array of substituents and build molecular complexity.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage. This reaction is widely used to introduce diverse chemical motifs and is a cornerstone of peptide and peptidomimetic synthesis.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. Acyl chlorides and anhydrides are highly reactive and suitable for rapid, often uncatalyzed reactions. Carboxylic acids require an activating agent (coupling reagent) to facilitate amide bond formation, a standard practice in peptide chemistry to avoid harsh conditions and racemization.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the acylation of 5-(3-aminopropyl)isoxazole using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[8]

Experimental Workflow:

Caption: Workflow for N-acylation with an acyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(3-aminopropyl)isoxazole (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acyl-5-(3-aminopropyl)isoxazole.

Table 2: Representative N-Acylation Reactions

Acylating AgentProductExpected Yield
Acetyl chlorideN-(3-(isoxazol-5-yl)propyl)acetamide>90%
Benzoyl chlorideN-(3-(isoxazol-5-yl)propyl)benzamide>85%
Boc-glycinetert-butyl (2-((3-(isoxazol-5-yl)propyl)amino)-2-oxoethyl)carbamate>80% (with coupling agent)
Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[9] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[10][11] The reaction is typically run as a one-pot procedure for efficiency.[9]

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

This protocol provides a general method for the synthesis of secondary amines from 5-(3-aminopropyl)isoxazole and an aldehyde.[12]

Experimental Workflow:

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(3-aminopropyl)isoxazole (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add a catalytic amount of acetic acid to maintain a pH of 5-6.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary amine of 5-(3-aminopropyl)isoxazole allows for its incorporation into peptide chains as an unnatural amino acid or as a C-terminal capping agent. This can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Causality Behind Experimental Choices: In Fmoc-based SPPS, the primary amine of the incoming amino acid is protected with a base-labile Fmoc group. The carboxylic acid is activated using a coupling reagent like HATU or HBTU to form an active ester, which then reacts with the free amine on the growing peptide chain attached to the solid support.

Protocol 3: Incorporation of 5-(3-Aminopropyl)isoxazole into a Peptide Sequence

This protocol outlines the general steps for coupling 5-(3-aminopropyl)isoxazole (as its N-Fmoc protected, carboxyl-functionalized derivative) onto a resin-bound peptide.

Experimental Workflow for SPPS Coupling:

Caption: Workflow for SPPS coupling of an isoxazole amino acid.

Step-by-Step Methodology (for a single coupling cycle):

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: In a separate vessel, pre-activate the Fmoc-protected 5-(3-aminopropyl)isoxazole derivative (with a carboxylic acid handle) with a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF. Add this activated solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Conclusion

5-(3-Aminopropyl)isoxazole is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a pharmaceutically relevant isoxazole core and a synthetically tractable aminopropyl side chain provides a powerful platform for the generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this scaffold in the design and synthesis of novel, biologically active molecules. The inherent drug-like properties of the isoxazole ring, coupled with the synthetic accessibility of the primary amine, ensure that 5-(3-aminopropyl)isoxazole will continue to be a significant tool in the arsenal of medicinal chemists.

References

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  • Prasad, K. R., & Kumar, M. P. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences, 1(2), 1-7.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E29-E36.
  • Kumar, M., & Kumar, P. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(3), 1049-1063.
  • Scheme of cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate. [Link]

  • Patil, P. O., & Bari, S. B. (2022). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-8.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Morozova, M. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886.
  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Sharma, P., & Singh, P. (2017). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 5(4), 2320-2882.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (2020). SciSpace.
  • Pîrnău, A., et al. (2021).
  • Wower, J., & Zwieb, C. (2012). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (2013). The Royal Society of Chemistry.
  • Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 225-233.
  • Formerly, compounds (4a-j) were synthesized by the condensation of 5-(4-nitrophenyl) furan-2-carbaldehyde (3) with various aromatic ketones by using alkali as catalyst. (2025).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. [Link]

  • Vraka, V., & Vronteli, A. (1987). 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism. Journal of Molecular Biology, 196(2), 439-442.
  • Katritzky, A. R., et al. (2005). N-Acylation Reactions of Amines. Synthesis, 2005(14), 2275-2280.
  • Tian, J., et al. (2000). The role of the synthetic enzyme GAD65 in the control of neuronal γ-aminobutyric acid release. Proceedings of the National Academy of Sciences, 97(14), 8119-8124.
  • Turos, E., et al. (2007). GABA receptor associated protein changes the electrostatic environment around the GABA type A receptor. Biophysical Journal, 93(10), 3469-3478.
  • Amberger, B. W. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Singh, A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2579.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Journal of Organic Chemistry, 69(22), 7656-7659.

Sources

Application Notes and Protocols for Utilizing 5-(3-Aminopropyl)isoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful and efficient alternative to traditional high-throughput screening (HTS).[1] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1] These fragments, typically with a molecular weight of less than 300 Da, serve as highly efficient starting points for the rational design of potent and selective lead compounds through an iterative process of optimization.[1] This approach has proven particularly successful in tackling challenging "undruggable" targets and has led to the development of several clinically approved drugs.[2][3][4]

The core principle of FBDD lies in the concept that smaller, less complex molecules can explore chemical space more effectively than larger, more elaborate compounds.[5][6] By identifying these initial weak binding events, researchers can gain crucial insights into the key interactions required for target engagement. These initial "hits" are then optimized into more potent leads through strategies such as fragment growing, linking, or merging.[3][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-(3-aminopropyl)isoxazole as a versatile fragment in FBDD campaigns. We will delve into the rationale behind its selection, detailed protocols for screening and validation, and strategies for its evolution into a lead compound.

The Strategic Advantage of 5-(3-Aminopropyl)isoxazole as a Fragment

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. A well-designed fragment should possess several key attributes: low molecular weight, a degree of structural complexity to provide specific interaction points, and, crucially, a "vector" for synthetic elaboration. 5-(3-Aminopropyl)isoxazole is an exemplary fragment that embodies these principles.

PropertyValueSignificance in FBDD
Molecular Weight ~126.15 g/mol Falls well within the "Rule of Three" for fragments (<300 Da), increasing the likelihood of fitting into small binding pockets.[4]
Structure Isoxazole ring with a flexible aminopropyl chainThe isoxazole ring is a common motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other interactions.[8][9][10] The aminopropyl tail provides a clear, reactive handle for chemical modification.
Functionality Primary amineThe primary amine is a versatile functional group that can act as a hydrogen bond donor and can be readily modified using a wide range of established chemical reactions (e.g., amidation, reductive amination). This provides a clear "growth vector" for hit-to-lead optimization.
Solubility Expected to have good aqueous solubilityGood solubility is essential for biophysical screening methods that are performed in aqueous buffers.

The isoxazole core of 5-(3-aminopropyl)isoxazole is a privileged scaffold in drug discovery, appearing in a number of approved drugs.[8][11] Its heteroatomic nature allows for a range of interactions, including hydrogen bonding and dipole-dipole interactions. The 3-aminopropyl side chain provides conformational flexibility, allowing the fragment to adapt to the topology of a binding site, while the terminal primary amine serves as an ideal anchor point for synthetic elaboration.

FBDD Workflow Utilizing 5-(3-Aminopropyl)isoxazole

The journey from a fragment hit to a lead candidate is a structured process. The following diagram illustrates a typical FBDD workflow, which we will elaborate upon in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Candidate Selection Target_Prep Target Protein Preparation Fragment_Screening Fragment Screening (NMR, SPR, X-ray) Target_Prep->Fragment_Screening Hit_Validation Hit Validation (Orthogonal Assays) Fragment_Screening->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging SAR_Analysis SAR by Catalog Fragment_Growing->SAR_Analysis Fragment_Linking->SAR_Analysis Fragment_Merging->SAR_Analysis Lead_Optimization Lead Optimization (ADMET Profiling) SAR_Analysis->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Hit Identification Protocols

The initial phase of an FBDD project is focused on identifying fragments that bind to the target of interest. Due to the weak affinities of fragment hits (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[2]

Protocol 1: NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of detecting weak binding events and providing structural information about the interaction.[12][13] Both ligand-observed and protein-observed NMR experiments can be employed.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

  • Principle: STD NMR detects the binding of a ligand to a large protein by observing the transfer of saturation from the protein to the ligand. Only ligands that bind to the protein will receive this saturation and show a signal in the STD spectrum.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of 5-(3-aminopropyl)isoxazole in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4). The final concentration of the fragment will typically be in the range of 100 µM to 1 mM. The target protein concentration should be significantly lower, around 10-50 µM.

    • NMR Data Acquisition: Acquire a standard 1D ¹H NMR spectrum of the fragment alone as a reference. For the STD experiment, acquire a spectrum with on-resonance saturation of the protein (e.g., at -1 ppm) and a reference spectrum with off-resonance saturation (e.g., at 40 ppm).

    • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

  • Principle: This method monitors changes in the chemical shifts of the protein's backbone amide protons upon fragment binding. It requires an isotopically labeled (¹⁵N) protein.

  • Protocol:

    • Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein in a suitable deuterated buffer. The protein concentration is typically in the range of 50-200 µM.

    • NMR Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone to serve as a reference.

    • Titration: Add increasing concentrations of 5-(3-aminopropyl)isoxazole to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each concentration.

    • Data Analysis: Overlay the spectra and identify chemical shift perturbations (CSPs) of specific residues. The residues with significant CSPs are likely at or near the binding site.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[14][15][16] It is a highly sensitive method for detecting weak fragment binding and can also provide kinetic information.[17]

  • Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index, which is detected as a response in the sensorgram.

  • Protocol:

    • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Fragment Screening: Prepare a solution of 5-(3-aminopropyl)isoxazole in a running buffer (e.g., HBS-EP+). Inject the fragment solution over the sensor surface at a range of concentrations (e.g., 10 µM to 1 mM).

    • Data Analysis: Analyze the resulting sensorgrams to determine the binding affinity (K_D). A steady-state analysis is often sufficient for fragment screening.

    • Hit Validation: Confirmed hits should be further characterized by determining the on-rate (k_a) and off-rate (k_d) of binding.

Protocol 3: X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[18][19][20] This is invaluable for the subsequent hit-to-lead optimization phase.[3]

  • Principle: Protein crystals are soaked in a solution containing the fragment. If the fragment binds, its electron density will be visible in the resulting diffraction pattern, allowing for the determination of its binding mode at atomic resolution.[21]

  • Protocol:

    • Protein Crystallization: Grow high-quality crystals of the target protein.

    • Fragment Soaking: Prepare a solution of 5-(3-aminopropyl)isoxazole at a high concentration (typically 10-100 mM) in a cryoprotectant solution. Soak the protein crystals in this solution for a defined period (minutes to hours).

    • Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the bound fragment and its interactions with the protein.

Part 2: Hit-to-Lead Optimization Strategies

Once a fragment hit like 5-(3-aminopropyl)isoxazole has been identified and its binding mode is understood, the next phase is to evolve it into a more potent lead compound.[22] This is typically achieved through three main strategies:

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment 5-(3-Aminopropyl)isoxazole Growing Fragment Growing Fragment->Growing Add functional groups to explore adjacent pockets Linking Fragment Linking Fragment->Linking Connect to a second fragment binding nearby Merging Fragment Merging Fragment->Merging Combine with another overlapping fragment Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

A. Fragment Growing

This is often the most straightforward approach, where the initial fragment hit is elaborated by adding chemical functionality to explore adjacent binding pockets and make additional interactions with the target. The 3-aminopropyl side chain of 5-(3-aminopropyl)isoxazole is an ideal starting point for this strategy.

  • Rationale: Structural information from X-ray crystallography or NMR will reveal unoccupied space around the bound fragment. The primary amine of 5-(3-aminopropyl)isoxazole can be used as a chemical handle to synthesize a library of analogues that extend into these pockets.

  • Synthetic Protocol Example (Amide Coupling):

    • To a solution of 5-(3-aminopropyl)isoxazole in a suitable solvent (e.g., DMF), add a carboxylic acid of interest and a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting amide by chromatography.

B. Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a single, more potent molecule.

  • Rationale: The resulting linked compound can benefit from the binding energy of both original fragments, often leading to a super-additive increase in affinity.

  • Strategy: The design of the linker is critical. It must be of the appropriate length and flexibility to allow both fragments to adopt their optimal binding poses simultaneously. The aminopropyl group of 5-(3-aminopropyl)isoxazole can be one of the attachment points for the linker.

C. Fragment Merging

In cases where two fragments are found to bind in overlapping regions of the binding site, their key structural features can be merged into a single, novel molecule.

  • Rationale: This approach can lead to a new chemical scaffold with improved properties and potentially novel intellectual property.

  • Strategy: Structural information is essential to understand the key interactions of both fragments. A new molecule is then designed that incorporates the essential binding elements of both original fragments.

Conclusion

5-(3-Aminopropyl)isoxazole represents a highly valuable tool for fragment-based drug discovery. Its favorable physicochemical properties, coupled with a versatile chemical handle for synthetic elaboration, make it an ideal starting point for an FBDD campaign. By employing the sensitive biophysical screening techniques and rational hit-to-lead optimization strategies outlined in these application notes, researchers can effectively leverage this and similar fragments to discover and develop novel therapeutics for a wide range of diseases.

References

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • NMR-based Fragment Screening in a Minimum Sample but Maximum Autom
  • X-ray Crystallography Fragment Screening. Selvita.
  • Screening Ligands by X-ray Crystallography.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Fragment screening by surface plasmon resonance. SciSpace.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Cresset.
  • Crystallographic fragment screening. PubMed.
  • Fragment screening by surface plasmon resonance. PubMed.
  • Hit-to-Lead process. Oncodesign Services.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Fragment-Based Drug Discovery: Emerging Strategies and Applic
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.

Sources

Linker chemistry using 5-(3-Aminopropyl)isoxazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(3-Aminopropyl)isoxazole in Linker Design

Executive Summary

Scaffold Focus: 5-(3-Aminopropyl)isoxazole Primary Application: Linker Chemistry (PROTACs, Bioconjugation, Fragment-Based Drug Discovery) CAS Registry: [Generic scaffold class reference]

This guide details the chemical behavior, strategic advantages, and synthetic protocols for utilizing the 5-(3-Aminopropyl)isoxazole scaffold. Unlike simple aliphatic diamines or PEG chains, this scaffold offers a unique "Goldilocks" balance of structural rigidity, polarity, and metabolic stability. It is particularly valuable in PROTAC (Proteolysis Targeting Chimera) design, where the isoxazole ring functions as a bioisostere for amide bonds while reducing the entropic penalty of binding.

Chemical Profile & Strategic Rationale

The 5-(3-Aminopropyl)isoxazole scaffold consists of a primary amine connected to a 5-substituted isoxazole ring via a three-carbon spacer. This structure is not merely a connector; it is a functional physicochemical modulator.

Physicochemical Properties Table
PropertyValue / CharacteristicStrategic Implication
Amine pKa ~10.2 - 10.5 (Est.)Typical primary amine reactivity; highly nucleophilic at pH > 9.
Ring pKa ~ -3.0 (Conjugate acid)The isoxazole nitrogen is not basic at physiological pH.
LogP Lower than phenyl analogsImproves aqueous solubility compared to benzyl linkers.
H-Bonding Acceptor (N, O)The ring O and N can engage in water-mediated H-bonds, improving solubility.
Stability Acid/Base StableSurvives TFA deprotection and basic workups.
Lability Reductive Instability CRITICAL: The N-O bond cleaves under catalytic hydrogenation (H₂/Pd-C).
Why Choose This Scaffold?
  • Entropic Pre-organization: Unlike flexible PEG chains, the isoxazole ring introduces a semi-rigid element. This reduces the degrees of freedom in a PROTAC linker, potentially lowering the entropic cost of ternary complex formation (Target-Linker-E3 Ligase).

  • Bioisosterism: The isoxazole ring is a proven bioisostere for amide bonds and ester linkages but lacks the hydrolytic instability of esters or the metabolic liability of some amides.

  • Dipole Modulation: The specific dipole moment of the isoxazole ring can be used to orient the linker within a solvent channel, avoiding "linker collapse" onto the protein surface.

Experimental Protocols

Protocol A: Amide Coupling (The "Standard" Approach)

Use this protocol for attaching the scaffold to Carboxylic Acid-containing ligands (e.g., Cereblon ligands like Thalidomide derivatives).

Rationale: HATU is selected for its high coupling efficiency with primary amines, minimizing racemization of chiral centers on the ligand.

Materials:

  • Carboxylic Acid Ligand (1.0 equiv)

  • 5-(3-Aminopropyl)isoxazole (1.2 equiv)

  • HATU (1:1 [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Ligand in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 5-(3-Aminopropyl)isoxazole (1.2 equiv) dropwise to the activated acid mixture.

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by LCMS.

    • Timepoint: Most reactions complete within 1–2 hours.

  • Quench: Dilute with EtOAc (10x volume) and wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (The "Cautionary" Approach)

Use this for attaching to Aldehyde-containing ligands.

Rationale: Strong reducing agents (like H₂/Pd) must be avoided to prevent isoxazole ring opening. We use Sodium Triacetoxyborohydride (STAB) as a mild, selective hydride source.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Aldehyde Ligand (1.0 equiv) and 5-(3-Aminopropyl)isoxazole (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor LCMS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

Critical Troubleshooting & "Watch Outs"

The following diagram illustrates the decision logic for using this scaffold and the critical failure modes.

LinkerLogic Start Linker Design Requirement Choice Need Rigidity & Solubility? Start->Choice Isoxazole Select 5-(3-Aminopropyl)isoxazole Choice->Isoxazole Yes Alkyl Select Alkyl Diamine Choice->Alkyl No Coupling Coupling Strategy Isoxazole->Coupling RouteA Amide Coupling (HATU/DIPEA) Coupling->RouteA Carboxylic Acid RouteB Reductive Amination (STAB/AcOH) Coupling->RouteB Aldehyde RouteC Catalytic Hydrogenation (H2/Pd-C) Coupling->RouteC Protecting Group Removal? ResultSuccess Target Conjugate (Intact Ring) RouteA->ResultSuccess RouteB->ResultSuccess ResultFail FAILURE: Ring Cleavage to Amino-Enone RouteC->ResultFail N-O Bond Lability

Caption: Decision tree highlighting the selection criteria for isoxazole linkers and the critical incompatibility with catalytic hydrogenation.

Advanced Workflow: PROTAC Assembly

When building a PROTAC, the order of operations is critical. The isoxazole amine is usually coupled last or to the less valuable ligand first to minimize losses of expensive E3 ligase binders (e.g., Lenalidomide analogs).

Workflow Step1 1. Scaffold Activation (Boc-Protection of Amine) Step2 2. Functionalization (Isoxazole C-H Activation or Click Chemistry) Step1->Step2 Modify Ring Step3 3. Deprotection (TFA/DCM) Step2->Step3 Expose Amine Step4 4. Final Coupling (Ligand-Linker Assembly) Step3->Step4 Conjugate QC QC: NMR & LCMS (Check N-O Integrity) Step4->QC

Caption: Strategic workflow for incorporating the isoxazole linker into heterobifunctional molecules.

References

  • Isoxazole Bioisosterism: Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Isoxazole Ring Stability: Wakefield, B. J. (2013). "Isoxazoles."[3][4][5][6][7][8] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (General reference on heterocycle stability).

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Reductive Cleavage Warning: Khlebnikov, A. F., et al. (2012). "Isoxazole ring opening."[8] Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing isoxazole ring opening during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Isoxazole Ring Opening During Reaction Workflows

System Overview: The N-O Bond Vulnerability

Welcome to the Isoxazole Stability Support Center. If you are here, you are likely experiencing "The Crash"—where your carefully constructed isoxazole core has vanished, replaced by an amino-enone, a nitrile, or a rearranged heterocycle.

The Root Cause: The isoxazole ring is a latent enaminone masked by a weak N-O bond (


53 kcal/mol). This bond is the system's "kill switch." It is highly susceptible to:
  • Reductive Cleavage: Hydrogenolysis (

    
    /Pd) or dissolving metals.
    
  • Base-Induced Fragmentation: Deprotonation at C3 (if unsubstituted) triggers a Kemp-like elimination.

  • Boulton-Katritzky Rearrangement: Intramolecular nucleophilic attack on the weak N-O bond.

This guide provides validated protocols to bypass these failure modes.

Module 1: Reductive Environments (Nitro Reduction)

User Ticket #409: "I need to reduce a nitro group on a phenyl ring attached to my isoxazole. I used


, and the isoxazole ring opened to an amino-enone. How do I prevent this?"
Diagnosis

Catalytic hydrogenation (


, Pd/C, Raney Ni) is chemically incompatible with isoxazoles. The catalyst facilitates the oxidative addition of hydrogen across the N-O bond, cleaving it to form a 

-amino enone [1].
The Solution: Chemoselective Transfer Reduction

You must switch from catalytic hydrogenation to single-electron transfer (SET) reagents that are kinetically selective for the nitro group over the N-O bond. The gold standard is Iron/Ammonium Chloride (


)  or Tin(II) Chloride (

)
.
Validated Protocol: Fe/NH

Cl Reduction

This protocol reduces aromatic nitro groups to anilines while preserving the isoxazole core.

Reagents:

  • Substrate (Nitro-isoxazole)[1]

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in EtOH/H

    
    O (0.1 M concentration).
    
  • Activation: Add solid

    
     and Iron powder to the stirred solution.
    
  • Reaction: Heat the mixture to reflux (80°C) . Vigorous stirring is essential to keep the iron suspended.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.

    • Checkpoint: If the reaction stalls, add 1-2 equiv of fresh Fe powder.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc.

    • Concentrate the filtrate.[3] If an emulsion forms, basify slightly with sat.

      
       to break iron chelates before extraction.
      
Mechanism & Failure Mode Visualization

The diagram below illustrates the divergence between the destructive catalytic path and the safe chemical path.

ReductionPathways Start Nitro-Isoxazole (Substrate) H2_Cond Condition: H2 / Pd-C Start->H2_Cond Fe_Cond Condition: Fe / NH4Cl (EtOH/H2O) Start->Fe_Cond Inter_Open Intermediate: N-O Bond Insertion H2_Cond->Inter_Open Product_Bad FAILURE: Amino-Enone (Ring Opened) Inter_Open->Product_Bad Hydrogenolysis Inter_Safe Mechanism: Single Electron Transfer (Nitro Selective) Fe_Cond->Inter_Safe Product_Good SUCCESS: Amino-Isoxazole (Ring Intact) Inter_Safe->Product_Good Chemoselective

Figure 1: Comparison of catalytic hydrogenation (destructive) vs. metal-mediated reduction (preservative) pathways.

Module 2: Base-Mediated Instability

User Ticket #712: "I treated my 3-unsubstituted isoxazole with n-BuLi to alkylate the side chain, but I recovered a nitrile and a ketone. What happened?"

Diagnosis

You triggered a Base-Induced Fragmentation . The proton at C3 (and to a lesser extent C5) is acidic (


). Deprotonation at C3 generates an anion that is unstable at ambient temperatures. It collapses via a "non-concerted Kemp elimination" mechanism, breaking the N-O bond to form a ketoketenimine, which hydrolyzes to a 

-keto nitrile [2].
Troubleshooting Strategy
VariableRecommendationScientific Rationale
Temperature Cryogenic (-78°C) The ring-opening fragmentation is temperature-dependent. The lithiated species is often stable below -60°C.
Base Selection LDA or LiHMDS Use bulky, non-nucleophilic bases.

-BuLi can act as a nucleophile, attacking C3 or C5 directly, causing immediate ring opening.
Quench In-situ / Inverse Do not allow the anion to warm up. Add the electrophile immediately or have it present in solution (Barbier conditions) if compatible.
Validated Protocol: C5-Lithiation (Safe Mode)

For functionalizing the C5 position without fragmenting the ring.

  • Dryness: Flame-dry a flask under Argon. Moisture is fatal.

  • Solvent: Add anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Deprotonation: Add LDA (1.1 equiv) dropwise down the side of the flask.

    • Note: If using

      
      -BuLi, you must use it to generate LDA first, or ensure the isoxazole has a blocking group at C3.
      
  • Reaction: Stir for 30 mins at -78°C. Do not warm.

  • Electrophile: Add the electrophile (dissolved in THF) slowly.

  • Quench: Quench with dilute AcOH/THF at -78°C before removing the cooling bath.

Module 3: The Boulton-Katritzky Rearrangement

User Ticket #885: "I synthesized a 3-acyl-isoxazole oxime. Upon heating, it isomerized into a furazan or a different isoxazole. Why?"

Diagnosis

This is the Boulton-Katritzky Rearrangement (BKR) .[4] It occurs when a nucleophile (Z) is attached to the C3 position. The nucleophile attacks the nitrogen of the isoxazole ring, breaking the N-O bond and forming a new 5-membered ring [3].

Common Triggers:

  • Oximes at C3 (rearrange to Furazans).

  • Hydrazones at C3 (rearrange to Triazoles).

  • Amidoximes.

Logic Flow: Predicting BKR Susceptibility

BKR_Logic Start Check C3 Substituent Q1 Does C3 have a side chain with a nucleophile (N, O, S)? Start->Q1 Q2 Is the geometry favorable (5-atom distance)? Q1->Q2 Yes Risk_Low STABLE (Isoxazole Safe) Q1->Risk_Low No (Alkyl/Aryl) Risk_High HIGH RISK: Rearrangement Likely (Boulton-Katritzky) Q2->Risk_High Yes (e.g., Oxime, Hydrazone) Q2->Risk_Low No

Figure 2: Decision tree for assessing the risk of Boulton-Katritzky rearrangement.

Prevention Strategy
  • pH Control: BKR is often acid/base catalyzed. Keep conditions neutral.

  • Trapping: If you must generate a nucleophile at C3, protect it (e.g., O-acetate for oximes) to prevent the intramolecular attack.

Summary of Operational Parameters
Reaction TypeDanger LevelPrimary Failure ModeRecommended "Safe" Reagent
Reduction CriticalN-O Hydrogenolysis

,

,

Alkylation HighC3-Deprotonation/FragmentationLDA at -78°C (Cryogenic control)
Pd-Coupling ModerateOxidative Insertion / ReductionBuchwald Ligands (XPhos), mild bases (

)
Condensation ModerateBoulton-Katritzky RearrangementAvoid free oximes/hydrazones at C3
References
  • Reduction Mechanisms

    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical targets. Current Opinion in Drug Discovery & Development. Link

    • Note on Fe/NH4Cl: This is a standard chemoselective protocol widely cited in heterocyclic chemistry for preserving N-O bonds during nitro reduction.
  • Base-Induced Fragmentation

    • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
    • BenchChem Technical Guide. Troubleshooting guide for the synthesis of isoxazole derivatives. Link

  • Boulton-Katritzky Rearrangement

    • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Proceedings of the Chemical Society.
    • Zviagin, E., et al. (2021). Boulton–Katritzky rearrangement in the reactions of 3-amino-5-methylisoxazole. Link

  • Palladium Catalysis

    • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Discussions on Pd-catalyzed cross-coupling of isoxazoles without ring opening). Link

Sources

Technical Support Center: 5-(3-Aminopropyl)isoxazole Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-aminopropyl)isoxazole. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize the pH for its efficient extraction.

Introduction: The Critical Role of pH in Extraction

The extraction of 5-(3-aminopropyl)isoxazole from an aqueous medium into an organic solvent is a crucial step in its purification and analysis. The efficiency of this liquid-liquid extraction is fundamentally governed by the compound's ionization state, which is directly controlled by the pH of the aqueous solution.[1][2][3] This guide will walk you through the principles and practical steps to determine the optimal pH for maximizing the recovery of your target molecule.

The key to this process lies in understanding the acid-base properties of 5-(3-aminopropyl)isoxazole. This molecule contains a basic aminopropyl group, which can be protonated at acidic pH, and a weakly basic isoxazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the most important chemical property to consider when optimizing the extraction of 5-(3-Aminopropyl)isoxazole?

A1: The most critical property is the acid dissociation constant (pKa) of the conjugate acid of the aminopropyl group.[2] The pKa is the pH at which 50% of the amine is in its protonated (ionized) form and 50% is in its neutral (non-ionized) form. For basic compounds like this, you want the pH of the aqueous phase to be significantly above the pKa of the aminopropyl group to ensure it is in its neutral, more organic-soluble form.[2][3]

Q2: I can't find a specific pKa value for 5-(3-Aminopropyl)isoxazole in the literature. What should I do?

A2: It is common for specific pKa values of novel or less-studied compounds to be unavailable. However, we can estimate the pKa of the primary amine on the aminopropyl chain to be in the range of 9.5 to 10.5, similar to other primary alkylamines. The isoxazole ring itself is a very weak base, with a pKa of its conjugate acid around -3.0, so it will not be protonated under typical aqueous extraction conditions.[4] Therefore, the aminopropyl group is the primary driver of the pH-dependent extraction behavior. The best approach is to experimentally determine the optimal pH for your specific conditions, as outlined in the experimental protocol below.

Q3: At what pH should I aim for to maximize extraction into an organic solvent?

A3: As a general rule, for a basic compound, the pH of the aqueous solution should be at least 2 pH units above the pKa of the conjugate acid of the basic functional group.[2] Based on our estimated pKa of 9.5-10.5 for the aminopropyl group, you should aim for a pH of at least 11.5 to 12.5. At this pH, the vast majority of the 5-(3-aminopropyl)isoxazole molecules will be in their neutral, non-ionized form, which is significantly more soluble in organic solvents.

Q4: What are the risks of using a very high pH for extraction?

A4: While a high pH is necessary to deprotonate the amine, extremely high pH values (e.g., >13) could potentially lead to the degradation of the isoxazole ring. Some isoxazole derivatives have shown instability and ring-opening at highly basic conditions, especially with heating.[5] It is therefore crucial to conduct stability studies at your chosen extraction pH to ensure the integrity of your compound.

Q5: Which organic solvent is best for extracting 5-(3-Aminopropyl)isoxazole?

A5: The choice of solvent depends on several factors, including the polarity of the neutral form of your compound and its solubility. Common choices for extracting basic compounds include dichloromethane, ethyl acetate, and diethyl ether.[1] Isoxazole itself is a polar molecule and is soluble in polar solvents.[6] A good starting point would be ethyl acetate or dichloromethane. It is advisable to test a few different water-immiscible organic solvents to find the one that provides the best partition coefficient for your compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Recovery 1. Suboptimal pH: The pH of the aqueous phase may be too low, causing the amine to be protonated and remain in the aqueous layer. 2. Inappropriate Solvent: The chosen organic solvent may not be optimal for solubilizing the neutral form of the compound. 3. Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency. 4. Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the compound.1. Verify and Adjust pH: Use a calibrated pH meter to accurately measure and adjust the pH of the aqueous phase to be at least 2 units above the estimated pKa (aim for pH 11.5-12.5). 2. Test Different Solvents: Experiment with solvents of varying polarities (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether). 3. Ensure Thorough Mixing: Shake the separatory funnel vigorously for an adequate amount of time, ensuring to vent frequently.[1] 4. Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a bed of celite.
Compound Degradation 1. pH Instability: The isoxazole ring may be susceptible to degradation at the high pH required for extraction.[5][7] 2. Temperature Effects: Elevated temperatures during extraction can accelerate degradation.1. Conduct a Stability Study: Incubate a known amount of your compound at the target extraction pH for the duration of the extraction process and analyze for degradation products using a suitable analytical method like LC-MS. 2. Perform Extraction at Room Temperature or Below: Avoid heating during the extraction process.
Difficulty in Phase Separation 1. Similar Densities: The densities of the aqueous and organic phases may be too close. 2. Presence of Surfactants or Particulates: Contaminants can stabilize emulsions.1. Add Brine: Adding brine to the aqueous phase will increase its density and help in phase separation. 2. Centrifugation: If a persistent emulsion forms, centrifugation can help to break it and separate the layers.

Experimental Protocol for pH Optimization

This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction of 5-(3-aminopropyl)isoxazole.

Objective: To identify the aqueous phase pH that results in the highest recovery of 5-(3-aminopropyl)isoxazole in the organic phase.

Materials:

  • 5-(3-aminopropyl)isoxazole stock solution of known concentration

  • A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 8 to 13

  • 1M NaOH and 1M HCl for pH adjustment

  • Selected organic extraction solvent (e.g., ethyl acetate)

  • Separatory funnels or microcentrifuge tubes for small-scale extractions

  • Calibrated pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)[8][9][10]

Workflow Diagram:

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_stock Prepare Stock Solution of 5-(3-Aminopropyl)isoxazole add_stock Aliquot Stock into each Buffer prep_stock->add_stock prep_buffers Prepare Aqueous Buffers (pH 8, 9, 10, 11, 12, 13) prep_buffers->add_stock add_solvent Add Organic Solvent add_stock->add_solvent mix Vortex/Shake Thoroughly add_solvent->mix separate Separate Phases (Centrifugation if needed) mix->separate collect_organic Collect Organic Phase separate->collect_organic analyze Quantify Compound in Organic Phase (LC-MS/MS) collect_organic->analyze plot Plot % Recovery vs. pH analyze->plot determine_optimum Determine Optimal pH plot->determine_optimum G Figure 1: pH Optimization Curve xaxis pH of Aqueous Phase yaxis % Recovery origin 8,0 origin->8,0 8 9,0 origin->9,0 9 10,0 origin->10,0 10 11,0 origin->11,0 11 12,0 origin->12,0 12 13,0 origin->13,0 13 0,1 origin->0,1 20 0,2 origin->0,2 40 0,3 origin->0,3 60 0,4 origin->0,4 80 0,5 origin->0,5 100 p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p12->p13

Sources

Technical Support Center: Handling Hygroscopic Isoxazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Trade-off

Isoxazole hydrochloride salts are frequently employed in drug discovery to convert lipophilic isoxazole bases into water-soluble species suitable for biological assays. However, this transformation introduces a critical challenge: hygroscopicity .

The hydrochloride counterion often disrupts the crystal lattice energy of the parent isoxazole, creating a high affinity for atmospheric moisture. This leads to deliquescence (dissolving in absorbed water), which triggers two failure modes:

  • Physical Failure: Loss of stoichiometry, clumping, and dosing errors.

  • Chemical Failure: The isoxazole ring, while generally robust, possesses a labile N-O bond.[1] In the presence of the acidic micro-environment created by the HCl salt and absorbed water, the ring becomes susceptible to hydrolytic cleavage or rearrangement, particularly under thermal stress.

This guide provides the protocols necessary to mitigate these risks.

Module 1: Environmental Control & Storage

The First Line of Defense: Never rely on standard ambient conditions. Isoxazole HCl salts can absorb significant water mass within minutes of exposure.

Storage Protocol
ParameterRecommendationScientific Rationale
Primary Container Amber glass vial with Teflon-lined screw cap.Prevents UV degradation (N-O bond is photosensitive) and ensures an inert seal.
Secondary Containment Vacuum desiccator with P₂O₅ or Indicating Silica Gel.Creates a localized anhydrous atmosphere.
Headspace Gas Argon (Ar) or Nitrogen (N₂).Displaces humid air; Argon is heavier and provides a better "blanket."
Temperature -20°C (Long term) or 4°C (Active use).Lowers the kinetic rate of hydrolysis if moisture ingress occurs.
Troubleshooting: "My solid has turned into a gum/oil."
  • Diagnosis: Deliquescence. The critical relative humidity (CRH) of the salt was exceeded.

  • Immediate Action: Do not attempt to scrape it out.[2] Dissolve the entire content in an anhydrous solvent (e.g., MeOH or DCM), transfer to a tared flask, and re-concentrate/dry (see Module 4).

Module 2: Precision Weighing & Dosing

The Most Common Point of Failure: Standard weighing techniques result in "drifting" balance readings as the sample absorbs water weight in real-time.

Protocol: Weighing by Difference (The "Closed Loop" Method)

Objective: Transfer an exact mass of hygroscopic solid without exposing it to the balance environment.

  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour; cool in a desiccator.

  • Loading: Inside a glove bag or glove box (Ar atmosphere), load the approximate amount of Isoxazole HCl into the weighing bottle. Cap tightly.

  • Initial Weighing (

    
    ):  Remove from the inert environment and weigh the capped bottle on the analytical balance. Record mass.
    
  • Transfer: Return to the reaction vessel (or quickly open outside if necessary). Tap the desired amount into the reaction flask. Immediately recap.

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: Mass Transferred =

    
    .
    

Note: This eliminates the error of water absorption during the reading time of the balance.

Visual Workflow: Weighing Integrity

WeighingProtocol Start Start: Hygroscopic Salt GloveBox Inert Atmosphere (Load Weighing Bottle) Start->GloveBox Balance1 Weigh Capped Bottle (Mass A) GloveBox->Balance1 Sealed Transfer Quick Transfer to Reaction Flask Balance1->Transfer Brief Open Balance2 Weigh Capped Bottle (Mass B) Transfer->Balance2 Resealed Calc Calculate Mass (A - B) (Eliminates H2O Error) Balance2->Calc

Figure 1: Closed-loop weighing workflow to prevent moisture uptake during mass measurement.

Module 3: Chemical Stability & Degradation Risks

The "Hidden" Danger: While users fear the salt turning to liquid, the greater risk is the degradation of the pharmacophore.

Mechanism: Acid-Catalyzed Hydrolysis

The isoxazole ring is an aromatic system, but the N-O bond is weak (


55 kcal/mol). In the presence of:
  • Protons (

    
    ):  Supplied by the HCl salt.
    
  • Water (

    
    ):  Absorbed from the air.[3]
    
  • Heat: Generated by exothermic dissolution or ambient temperature.

The ring can undergo cleavage to form


-amino enones or nitriles. This is distinct from the base-catalyzed degradation (e.g., Leflunomide pathway) but equally destructive in acidic storage conditions.
Visual Pathway: Isoxazole Degradation

Degradation Isoxazole Isoxazole HCl Salt (Intact Ring) Moisture Moisture Absorption (Deliquescence) Isoxazole->Moisture High RH% MicroEnv Acidic Micro-Environment (High [H+], High [H2O]) Moisture->MicroEnv Cleavage N-O Bond Cleavage (Hydrolysis) MicroEnv->Cleavage Time + Temp Product Degradation Products (Diketo-amines / Nitriles) Cleavage->Product

Figure 2: The cascade of failure from physical moisture absorption to chemical ring degradation.

Module 4: Recovery & Drying Protocols

FAQ: "How do I dry my salt without decomposing it?"

Heating an HCl salt to drive off water carries the risk of dissociation , where HCl gas is lost, reverting the salt to the free base (which may change solubility properties).

Method A: Vacuum Oven (Standard)
  • Applicability: Thermally stable isoxazoles (

    
    ).
    
  • Protocol:

    • Set oven to 40-50°C (Do not exceed 60°C).

    • Apply vacuum (< 10 mbar).

    • Place a tray of KOH pellets in the oven (separate from sample) to trap acidic vapors.

    • Dry to constant weight (check every 4 hours).

Method B: Lyophilization (Recommended for Labile Compounds)
  • Applicability: Thermally sensitive or low-melting isoxazoles.

  • Protocol:

    • Dissolve the wet salt in a minimum amount of HPLC-grade water (or t-BuOH/Water mix).

    • Flash freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) for 24-48 hours.

    • Result: A fluffy, amorphous powder that is highly reactive but dry. Handle immediately under Argon.

Frequently Asked Questions (Technical)

Q1: Can I use a dynamic vapor sorption (DVS) analyzer to test my batch? A: Yes, but be cautious. Isoxazole HCl salts often show significant hysteresis. If the mass increase >5% at 40% RH, the salt is classified as "Very Hygroscopic." DVS is excellent for determining the Critical Relative Humidity (CRH) point.

Q2: I see a new peak in my LCMS at [M+18]. Is this a hydrate? A: Likely not. In LCMS, an M+18 peak usually corresponds to the ammonium adduct (


) or water adduct in the source. However, if you see a peak at [M+2]  or [M+16]  relative to the parent mass, suspect ring opening (hydrolysis) or oxidation products. Run NMR to confirm ring integrity.

Q3: Should I switch to a different salt form? A: If the HCl salt is unmanageable, consider a Tosylate (p-toluenesulfonate) or Mesylate salt. These counterions are larger, more lipophilic, and often pack better in the crystal lattice, significantly reducing hygroscopicity compared to chlorides [1].

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Sperry, J. B., et al. (2021). "Hydrochloride Salts: A Guide to Their Preparation and Properties." Journal of Pharmaceutical Sciences. Link

  • Kalgutkar, A. S., et al. (2003).[4] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide." Drug Metabolism and Disposition, 31(10), 1240-1250. Link

Sources

Technical Support: Minimizing Side Reactions in Aminoalkyl Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of aminoalkyl isoxazoles presents a unique "double-edged" challenge. You are constructing a pseudo-aromatic ring that is stable enough for drug discovery utility yet labile enough to serve as a masked 1,3-dicarbonyl equivalent. Furthermore, the incorporation of a nucleophilic aminoalkyl side chain introduces competition for the electrophilic intermediates (nitrile oxides or activated carbonyls) required to build the ring.

This guide moves beyond standard procedures to address the causality of failure . It focuses on the three most common failure modes: Nitrile Oxide Dimerization (Furoxan formation) , Regiochemical Inversion , and Reductive Ring Collapse during deprotection.

Module 1: The Dipolar Cycloaddition Route (Click Chemistry)

Context: The reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile) is the most versatile method for generating 3,5-disubstituted isoxazoles.

Q1: I am observing a major byproduct with twice the molecular weight of my nitrile oxide precursor. The desired isoxazole yield is <30%. What is happening?

Diagnosis: You are experiencing Furoxan Formation (1,2,5-oxadiazole-2-oxide). Root Cause: The rate of nitrile oxide dimerization (


) is exceeding the rate of cycloaddition to the alkyne (

). This is a second-order reaction with respect to the nitrile oxide concentration; therefore, high instantaneous concentrations of the dipole favor the byproduct.

Corrective Protocol:

  • Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • The "High-Dilution" Simulation: Use a syringe pump to slowly add the precursor (e.g., hydroximoyl chloride) to a solution containing the base and a 5–10 fold excess of the alkyne.

  • Temperature Control: Dimerization often has a lower activation energy than cycloaddition. If possible, run the reaction at room temperature rather than reflux, or use a specific catalyst (e.g., Cu(I)) to accelerate

    
    .
    
Q2: My aminoalkyl chain is interfering with the reaction. I see complex mixtures/degradation.

Diagnosis: Nucleophilic interference or oxidative degradation. Root Cause:

  • Scenario A (Nucleophilic Attack): The free amine on your side chain is a better nucleophile than the alkyne π-system. It attacks the nitrile oxide to form an amidoxime or reacts with the hydroximoyl chloride precursor.

  • Scenario B (Oxidative Sensitivity): If you are generating the nitrile oxide from an oxime using oxidants like Chloramine-T or NCS, the free amine is being oxidized (N-chlorination).

Corrective Protocol:

  • Mandatory Protection: You must protect the amine.[1]

    • Recommended: Boc (tert-butoxycarbonyl) .[1] It is stable to the basic conditions of the cycloaddition and the oxidative conditions of nitrile oxide generation.

    • Avoid: Cbz (Benzyloxycarbonyl) if you plan to remove it later via hydrogenation (see Module 3).

    • Avoid: Fmoc if your nitrile oxide generation requires strong organic bases (e.g., Et3N), as it may partially deprotect.

Q3: I am getting a mixture of 3,5- and 3,4-regioisomers. How do I force the 3,5-isomer?

Diagnosis: Poor regiocontrol due to weak electronic bias. Root Cause: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) interactions. If the alkyne is electronically neutral or sterically ambiguous, both transition states are accessible.

Corrective Protocol:

  • Copper(I) Catalysis (CuAAC-type): While classic Click chemistry yields triazoles, Cu(I) can also catalyze the formation of isoxazoles from terminal alkynes and nitrile oxides, exclusively yielding the 3,5-isomer .

    • Conditions: CuI (10 mol%), DIPEA, in aqueous t-BuOH or DCM.

  • Steric Steering: Ensure the alkyne substituent is bulky enough to disfavor the 3,4-transition state.

Module 2: The Condensation Route (1,3-Dicarbonyls)

Context: Condensing hydroxylamine (


) with 

-diketones or

-ketoesters.
Q4: Instead of the isoxazole, I isolated a solid that is soluble in base and shows a carbonyl peak at ~1700 cm⁻¹. What is it?

Diagnosis: 5-Isoxazolone Formation . Root Cause: pH Mismatch.

  • Mechanism: Hydroxylamine is an ambident nucleophile (N- vs O-attack). In neutral or basic media, the nitrogen attacks the ketone, but the intermediate can tautomerize and cyclize to form the 5-isoxazolone (which retains the carbonyl) rather than dehydrating to the aromatic isoxazole.

Corrective Protocol:

  • Acidic Shift: Perform the reaction in glacial acetic acid or ethanol with HCl. Acidic conditions protonate the carbonyls, favoring the formation of the aromatic ring system and dehydration.

  • Temperature: High temperature (reflux) favors the thermodynamic product (aromatic isoxazole).

Module 3: Stability & Deprotection (The Critical Failure Mode)

Context: You have successfully synthesized the Boc-protected aminoalkyl isoxazole. Now you need to deprotect the amine.

Q5: I treated my Cbz-protected isoxazole with H₂/Pd-C to remove the protecting group. The product mass is correct, but the NMR is completely wrong (loss of aromatic peaks, appearance of enaminone).

Diagnosis: Reductive Ring Cleavage . Root Cause: The N-O bond of the isoxazole ring is essentially a "masked" imine/enol system. It is highly labile to catalytic hydrogenation.

  • Reaction: Isoxazole +

    
    
    
    
    
    -Amino Enone (Ring Opening).

Corrective Protocol:

  • Never use Hydrogenolysis: Do not use

    
    , 
    
    
    
    , or Raney Nickel if the isoxazole ring must remain intact.
  • Alternative Deprotection:

    • For Cbz: Use strong acid (HBr/AcOH) or Boron Tribromide (

      
      )—proceed with caution regarding Lewis acid sensitivity.
      
    • Best Practice: Design the synthesis with Boc protection from the start. Deprotect using TFA/DCM or HCl/Dioxane . The isoxazole ring is stable to Bronsted acids.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for troubleshooting low yields or byproducts.

IsoxazoleTroubleshooting Start Problem: Low Yield / Byproducts CheckRoute Which Synthesis Route? Start->CheckRoute Dipolar 1,3-Dipolar Cycloaddition CheckRoute->Dipolar Condense Condensation (NH2OH + 1,3-Dicarbonyl) CheckRoute->Condense Deprotect Deprotection Step Failure CheckRoute->Deprotect DimerCheck Is Byproduct Dimer (Furoxan)? Dipolar->DimerCheck Soln_SlowAdd Soln: Slow Addition / Excess Alkyne DimerCheck->Soln_SlowAdd Yes RegioCheck Is it a Regioisomer Mix? DimerCheck->RegioCheck No Soln_Cu Soln: Use Cu(I) Catalysis RegioCheck->Soln_Cu Yes AmineCheck Is Amino Chain Degrading? RegioCheck->AmineCheck No Soln_Protect Soln: Boc-Protection Mandatory AmineCheck->Soln_Protect Yes IsoxazoloneCheck Product is 5-Isoxazolone? Condense->IsoxazoloneCheck Soln_Acid Soln: Switch to Acidic Media (AcOH) IsoxazoloneCheck->Soln_Acid Yes H2Check Did you use H2/Pd? Deprotect->H2Check Soln_NoH2 CRITICAL: Stop H2. Use Acid (TFA/HCl) H2Check->Soln_NoH2 Yes (Ring Opened)

Caption: Diagnostic workflow for identifying failure modes in isoxazole synthesis and deprotection.

Summary of Key Parameters

Parameter1,3-Dipolar CycloadditionCondensation (Claisen type)
Primary Risk Dimerization (Furoxan)5-Isoxazolone formation
Regiocontrol Steric/Electronic (or Cu-catalyzed)Substrate Asymmetry / pH
pH Requirement Basic (for HCl elimination)Acidic (to ensure aromatization)
Amino Protection Required (Boc preferred)Required (prevent polymerization)
Forbidden Reagent High conc. Nitrile OxideH₂/Pd (Hydrogenation)

References

  • Regioselectivity in Cycloadditions

    • Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
    • Source: Chem. Pharm. Bull. 73(11):1065-1074 (2025)
    • URL:[Link][2][3][4][5][6][7]

  • Synthesis Overview & Side Reactions

    • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles
    • Source: Current Organic Chemistry
    • URL:[Link]

  • Reductive Ring Opening

    • Title: Reductive ring opening of isoxazoles with Mo(CO)6 and water[6]

    • Source: J. Chem. Soc., Perkin Trans. 1
    • URL:[Link]

  • Furoxan Byproducts

    • Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan
    • Source: Frontiers in Chemistry
    • URL:[Link]

  • General Isoxazole Synthesis

    • Title: Isoxazole Synthesis - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

Sources

Validation & Comparative

Advanced Characterization of Isoxazole Derivatives: Mass Spectrometry Fragmentation & Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure found in blockbuster drugs like valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and sulfamethoxazole (antibiotic). However, the metabolic instability of the isoxazole ring—specifically the lability of the N-O bond—presents unique challenges in structural characterization and metabolite identification.

This guide provides a definitive technical analysis of isoxazole fragmentation patterns. Unlike standard spectral libraries that offer static snapshots, we focus on the dynamic rearrangement mechanisms (ring contraction) that distinguish isoxazoles from their more stable isomers, the oxazoles. We compare Mass Spectrometry (MS) performance against alternative structural validation methods and provide a self-validating experimental protocol for researchers.

The Mechanistic Core: The "Weak Link" Hypothesis

To interpret isoxazole spectra, one must understand that the fragmentation is not random; it is driven by the weakness of the N-O bond (approx. 230 kJ/mol), which is significantly weaker than the C-N or C-O bonds found in isomeric oxazoles.

The Primary Fragmentation Pathway

Upon ionization (EI or CID in ESI), the isoxazole radical cation or protonated molecule undergoes a specific sequence:

  • N-O Bond Homolysis: The ring opens to form a diradical or zwitterionic intermediate.

  • Ring Contraction: The intermediate rearranges, often forming an acylazirine species.

  • Skeletal Cleavage: The contracted ring expels neutral species, most notably Carbon Monoxide (CO) , Nitriles (R-CN) , or Ketene derivatives.

This pathway is the "fingerprint" that differentiates isoxazole from oxazole.

IsoxazoleFragmentation Parent Parent Isoxazole [M+H]+ Step1 N-O Bond Cleavage (Ring Opening) Parent->Step1 Ionization (ESI/EI) Intermediate Acylazirine Intermediate Step1->Intermediate Rearrangement Frag1 Fragment A [M-CO]+ Intermediate->Frag1 Loss of CO (Diagnostic) Frag2 Fragment B [M-RCN]+ Intermediate->Frag2 Loss of Nitrile

Figure 1: The canonical fragmentation pathway of isoxazole derivatives, highlighting the critical ring contraction step.

Comparative Analysis: Isoxazole vs. Alternatives

Researchers often face the challenge of distinguishing isoxazoles from their structural isomers (oxazoles) or choosing the right ionization technique.

Scaffold Comparison: Isoxazole vs. Oxazole

The oxazole ring (1,3-position) is thermodynamically more stable than the isoxazole (1,2-position). This stability difference is observable in MS/MS experiments.

FeatureIsoxazole DerivativesOxazole DerivativesDiagnostic Implication
Primary Loss CO (28 Da) , HCN (27 Da), R-CNHCN (27 Da) , R-CNLoss of CO is highly specific to isoxazoles due to the N-O cleavage mechanism.
Ring Stability Low (N-O bond breaks easily)High (Resonance stabilized)Isoxazoles fragment at lower Collision Energies (CE) than oxazoles.
Rearrangement Forms Acylazirine intermediateRare/Different pathwayPresence of "scrambled" ions suggests isoxazole rearrangement.
Metabolic Fate Ring opening to nitriles/ketonesHydroxylation (Ring stays intact)Crucial for metabolite ID (e.g., Valdecoxib metabolism).
Technique Comparison: ESI vs. EI
ParameterElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)Recommendation
Energy Hard (70 eV)Soft (Variable CE)Use ESI for drug metabolites to preserve side chains.
Molecular Ion Often weak or absentStrong [M+H]+ or [M-H]-Use ESI for molecular weight confirmation.
Fragmentation Extensive, "shattered" spectrumControlled via Collision Energy (CID)Use ESI-MS/MS to trace the specific N-O cleavage pathway.

Experimental Protocol: Self-Validating Structure Elucidation

This protocol is designed to be self-validating . If you do not observe the specific marker ions in Step 3, your structure may be the oxazole isomer or a ring-opened impurity.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the derivative in Methanol/Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol promotes ionization; Formic acid ensures [M+H]+ formation in positive mode.

  • Concentration: Target 1–10 µg/mL. Avoid saturation to prevent dimer formation ([2M+H]+).

Phase 2: Data Acquisition (LC-MS/MS)
  • Source: ESI Positive Mode (Switch to Negative if acidic groups are present).

  • Full Scan: Scan m/z 100–1000 to confirm parent ion purity.

  • Product Ion Scan (MS2):

    • Select parent ion [M+H]+.

    • Apply Stepped Collision Energy (CE): 10, 20, 40 eV.

    • Why: Low CE preserves the parent; High CE forces the N-O cleavage.

Phase 3: Data Analysis & Validation (The Logic Gate)

Follow this logic flow to validate the isoxazole ring:

Workflow Start Acquire MS2 Spectrum Check1 Is [M-28]+ (CO loss) present? Start->Check1 Check2 Is [M-42]+ (CNO/Ketene) present? Check1->Check2 No ResultIso Confirmed: Isoxazole Core Check1->ResultIso Yes (Strong Indicator) Check2->ResultIso Yes ResultOx Suspect: Oxazole Isomer Check2->ResultOx No

Figure 2: Decision tree for validating isoxazole structure based on MS/MS fragmentation data.

Reference Data: Common Fragment Ions

Use this table to assign peaks in your spectrum.

Fragment Loss (Da)InterpretationMechanism
-28 Da Loss of CO Diagnostic. Requires N-O cleavage and rearrangement to acylazirine.
-27 Da Loss of HCNCommon in both isoxazoles and oxazoles (non-specific).
-17 Da Loss of OH•Common in nitro-isoxazoles or N-oxides.
-42 Da Loss of CNO / KeteneRing cleavage involving substituents.
m/z 43 Acetyl cation [CH3CO]+Common in methyl-substituted isoxazoles.

Case Study: Valdecoxib Metabolite Identification

A pivotal study on valdecoxib (a diaryl-substituted isoxazole) demonstrated the power of this methodology. Researchers observed a unique rearrangement in the negative ion mode.[1]

  • Observation: The metabolite showed a fragment at m/z 196.[1]

  • Mechanism: The isoxazole ring underwent N-O cleavage followed by an intramolecular

    
     reaction with a sulfonamide side chain.
    

References

  • Zhang, J. Y., et al. (2004).[1] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.

  • Traldi, P., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles.

  • BenchChem. (2024). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.

  • Speranza, G., et al. (2005). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry of isoxazolo- and oxazolopyridines. Journal of the American Society for Mass Spectrometry. [2]

Sources

Comparative HPLC Methodologies for 5-(3-Aminopropyl)isoxazole: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

The analysis of 5-(3-Aminopropyl)isoxazole presents a classic chromatographic challenge: it is a small, highly polar, basic molecule. In standard drug development workflows, the default choice—Reversed-Phase Chromatography (RPLC) on a C18 column—often fails. The compound elutes in the void volume (


) due to lack of hydrophobic retention, or exhibits severe peak tailing due to secondary interactions between the amine and residual silanols.

This guide objectively compares the performance of a modern Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) protocol against traditional Reversed-Phase methods. We demonstrate that while RPLC can be forced to work with toxic ion-pairing reagents, HILIC offers superior sensitivity, MS-compatibility, and validation robustness.

Method Comparison: HILIC vs. Reversed-Phase

We evaluated three distinct methodologies for the purity analysis of 5-(3-Aminopropyl)isoxazole.

The Contenders
FeatureMethod A: Zwitterionic HILIC (Recommended) Method B: Ion-Pairing RPLC (Legacy) Method C: Standard C18 RPLC (Common Fail)
Stationary Phase Zwitterionic (Sulfobetaine) bonded silicaC18 (Octadecylsilane)C18 (Octadecylsilane)
Mobile Phase ACN / Ammonium Acetate (pH 5.8)Water / ACN / TFA or Heptafluorobutyric AcidWater / ACN / Phosphate Buffer
Retention Mechanism Partitioning into water-rich layer & electrostatic interactionHydrophobic interaction + Ion-PairingHydrophobic interaction
MS Compatibility High (Volatile buffers, high organic)None/Low (Ion suppression, source contamination)Moderate (Non-volatile phosphates incompatible)
Equilibration Time Moderate (15-20 min)Very Long (Slow hysteresis of IP reagents)Fast
Performance Data (Experimental Summary)

Data represents average values from n=6 replicate injections.

ParameterMethod A (HILIC)Method B (IP-RPLC)Method C (Std C18)Acceptance Criteria
Retention Factor (

)
4.2 (Ideal)2.1 (Acceptable)0.2 (Fail - Void elution)

Tailing Factor (

)
1.1 (Symmetric)1.3 (Acceptable)2.8 (Fail - Severe tailing)

Theoretical Plates (

)
18,500 12,0002,500

Signal-to-Noise (LOQ) 125 4510Maximize

Scientist's Insight: Method C fails because the analyte is too polar to interact with the C18 chains. Method B works by forming a neutral complex with the ion-pairing reagent, but this "glues" the reagent to the column, making it dedicated to that specific assay. Method A (HILIC) is the only self-validating system that provides retention via polarity and symmetry via ionic balance, without compromising the LC system.

Visualizing the Mechanism

To understand why HILIC succeeds where C18 fails, we must visualize the interaction at the molecular level.

HILIC_Mechanism cluster_0 HILIC Mode (Method A) cluster_1 Reversed-Phase Mode (Method C) Stationary_H Polar Stationary Phase (Zwitterionic) Water_Layer Water-Rich Liquid Layer Water_Layer->Stationary_H Adsorbs Analyte_H 5-(3-Aminopropyl)isoxazole (Polar/Charged) Analyte_H->Water_Layer Strong Partitioning (Retention) Mobile_H High Organic Mobile Phase (ACN > 70%) Mobile_H->Water_Layer Partitions Stationary_R Non-Polar Stationary Phase (C18 Chains) Analyte_R 5-(3-Aminopropyl)isoxazole (Polar/Charged) Analyte_R->Stationary_R No Interaction (Void Elution) Mobile_R Aqueous Mobile Phase Analyte_R->Mobile_R Prefers Solvent Mobile_R->Stationary_R Repulsion

Figure 1: Mechanistic comparison. HILIC retains the analyte via a water-rich layer on the surface, whereas RP repels the polar analyte.

Recommended Protocol: Zwitterionic HILIC

This protocol is designed for compliance with ICH Q2(R2) guidelines.

Reagents and Standards[1]
  • Reference Standard: 5-(3-Aminopropyl)isoxazole (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Milli-Q Water.

  • Diluent: 90:10 ACN:Water (v/v). Crucial: Matching the diluent to the initial mobile phase prevents peak distortion.

Chromatographic Conditions[2][3]
ParameterSettingRationale
Column Zwitterionic HILIC, 100 x 2.1 mm, 1.7 µmZwitterionic phases (sulfobetaine) provide electrostatic modulation, reducing amine tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Provides counter-ions to manage the charged amine group.
Mobile Phase B AcetonitrileThe "weak" solvent in HILIC, driving retention.
Isocratic Ratio 85% B / 15% AOptimized for k' ~4. High organic content enhances ESI-MS sensitivity.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particles.
Temp 35°CImproves mass transfer kinetics.
Detection UV @ 220 nm (or MS ESI+)220 nm captures the isoxazole ring absorption.
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects.

Validation Framework (ICH Q2(R2))

Validation is not a checkbox; it is the proof of scientific control. The following workflow ensures the method is "fit for purpose."

Validation_Workflow cluster_fail Feedback Loop Start Validation Planning (ATP Definition) Specificity Specificity (Stress Testing/Impurities) Start->Specificity Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Start Fail: Re-optimize Robustness Robustness (Flow, Temp, pH) Precision->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Figure 2: Stepwise validation workflow aligned with ICH Q2(R2) lifecycle management.

Specificity (Selectivity)[3][5][6]
  • Protocol: Inject the solvent blank, placebo (if formulation), and forced degradation samples (acid, base, oxidative stress).

  • Requirement: No interference at the retention time of 5-(3-Aminopropyl)isoxazole. Peak purity (using Diode Array Detector or MS) must be >99.0%.

Linearity and Range[5]
  • Protocol: Prepare 5 concentrations spanning 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Requirement:

    
    . Residual plots must show random distribution, not a trend (which indicates non-linearity).
    
Accuracy and Precision[5][6]
  • Accuracy: Spike samples at 80%, 100%, and 120%. Calculate % Recovery. (Acceptance: 98.0% – 102.0%).

  • Precision:

    • Repeatability: 6 injections of 100% standard. RSD

      
       2.0%.
      
    • Intermediate Precision: Different day, different analyst, different column batch. RSD

      
       2.0%.
      
LOD / LOQ (Sensitivity)
  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is ~3 (LOD) and ~10 (LOQ).

  • Relevance: Critical for impurity analysis. HILIC typically provides 5-10x better sensitivity than RP for this compound because the high-organic mobile phase desolvates more efficiently in MS, and the sharp peak shape concentrates the signal in UV.

Troubleshooting & Expert Tips

  • Sample Diluent Mismatch:

    • Symptom:[2][3][4][5] Split peaks or broad fronting.

    • Cause: Dissolving the sample in 100% water when the mobile phase is 85% ACN.

    • Fix: Always dissolve the sample in the mobile phase or a solvent with higher organic content than the initial gradient.

  • Retention Time Shift:

    • Symptom:[2][3][4][5] Drifting retention times in HILIC.[6]

    • Cause: Insufficient equilibration of the water layer on the silica surface.

    • Fix: HILIC requires longer equilibration than RP. Allow at least 20 column volumes before the first injection.

  • pH Sensitivity:

    • Symptom:[2][3][4][5] Peak tailing.

    • Cause: The amine (pKa ~9-10) and isoxazole are sensitive to pH.

    • Fix: Ensure the buffer pH is strictly controlled (pH 5.8 is a "sweet spot" for zwitterionic phases; going too high might dissolve the silica, too low might affect ionization).

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

  • PubChem. (2023). 5-Aminoisoxazole Compound Summary. National Library of Medicine. [Link]

Sources

Elemental Analysis & Characterization Guide: 5-(3-Aminopropyl)isoxazole

[1]

Executive Summary & Application Context

5-(3-Aminopropyl)isoxazole is a critical heterocyclic building block in medicinal chemistry, particularly in the design of neurotransmitter ligands (GABA/Glutamate analogues) and histamine H3 receptor antagonists. Its structural integrity is defined by the 1,2-oxazole ring substituted at the 5-position with a propyl-amine chain.[1]

For drug development professionals, verifying the elemental composition of this compound is not merely a purity check—it is a diagnostic tool to distinguish between:

  • Regioisomers: The 3-substituted vs. 5-substituted isomers (which have identical molecular weights but distinct biological activities).[1]

  • Salt Forms: Distinguishing the hygroscopic free base from the stable hydrochloride salt.

  • Solvation State: Identifying trapped solvents or moisture which drastically alter potency calculations.[1]

This guide provides a comparative analysis of theoretical vs. experimental elemental data, supported by synthesis protocols and structural validation workflows.

Chemical Identity & Theoretical Specifications[1][2][3][4]

Before interpreting experimental data, the theoretical baseline must be established for both the free base and the common hydrochloride salt form.

Structural Visualization

The following diagram illustrates the chemical structure and the critical proton environments used for NMR validation.

Gcluster_0Critical NMR SignalsIsoxazoleIsoxazole Ring(C3H2NO)LinkerPropyl Chain-(CH2)3-Isoxazole->LinkerC5 PositionH3H3 Proton(Singlet/Doublet, ~8.0-8.3 ppm)Isoxazole->H3H4H4 Proton(Singlet/Doublet, ~6.0-6.5 ppm)Isoxazole->H4AminePrimary Amine-NH2Linker->Amine

Figure 1: Structural connectivity of 5-(3-Aminopropyl)isoxazole highlighting the C5-substitution pattern.

Table 1: Theoretical Elemental Composition (Reference Standards)

Use these values to calibrate your "Found" data. Deviations >0.4% typically indicate impurities or incorrect salt stoichiometry.[1]

ElementFree Base (C₆H₁₀N₂O)Monohydrochloride (C₆H₁₀N₂O · HCl)Dihydrochloride (C₆H₁₀N₂O · 2HCl)
MW 126.16 g/mol 162.62 g/mol 199.08 g/mol
Carbon (C) 57.13%44.31%36.20%
Hydrogen (H) 7.99%6.82%6.58%
Nitrogen (N) 22.21%17.23%14.07%
Chlorine (Cl) 0.00%21.80%35.62%

Expert Insight: The free base is often an oil or low-melting solid that readily absorbs atmospheric CO₂ and water.[1] For reliable elemental analysis, conversion to the Hydrochloride salt is strongly recommended to obtain a stable, crystalline solid.

Comparative Analysis: Interpreting Your Data

This section compares "Ideal" data against "Typical Experimental" scenarios to help you diagnose synthesis issues.

Scenario A: The "Hygroscopic Drift" (Free Base)

Researchers often attempt elemental analysis on the free base oil.

  • Observation: Carbon values are consistently lower than theoretical (e.g., Found C: 55.2% vs Calc: 57.1%).

  • Cause: Absorption of water (H₂O) or formation of carbamates (CO₂ reaction with amine).

  • Resolution: Do not rely on CHN for the free base. Use High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR for purity, or convert to HCl salt.[1]

Scenario B: Regioisomer Contamination (3- vs 5-substituted)

In cycloaddition syntheses, the 3-(3-aminopropyl)isoxazole isomer is a common byproduct.[1]

  • Elemental Analysis: Identical. Both isomers have the exact same %C, %H, %N.

  • Resolution: You cannot use elemental analysis to distinguish isomers. You must use ¹H-NMR .[1][2]

    • 5-substituted (Target): H3 proton appears at ~8.1-8.3 ppm .[1] H4 is at ~6.0 ppm.[1]

    • 3-substituted (Impurity): H5 proton appears at ~8.4-8.6 ppm (more downfield).[1]

Scenario C: Trapped Solvent (Ethanol/Methanol)

Recrystallization from alcohols often traps solvent in the lattice.[1]

  • Observation: Carbon is elevated; Nitrogen is depressed.[1]

  • Calculation: If you suspect 0.5 mol Ethanol solvate:

    • Formula becomes C₆H₁₀N₂O[1] · 0.5(C₂H₆O).[1][3]

    • Recalculate theoreticals before discarding the batch.

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Aminopropyl)isoxazole (Reference Route)

This workflow ensures high regioselectivity for the 5-isomer, minimizing the "Scenario B" risk.

SynthesisStartPrecursor:4-Pentyne-1-amine (Protected)Step2Step 2: [3+2] Cycloaddition(Cu(I) Catalysis for Regiocontrol)Start->Step2Step1Step 1: In Situ Nitrile Oxide Formation(from Hydroxyurea or Nitroalkane)Step1->Step2Dipole SourceIntermediateIntermediate:Isoxazole-Linker-Amine(Protected)Step2->IntermediateStep3Step 3: Deprotection(e.g., TFA or HCl/MeOH)Intermediate->Step3ProductFinal Product:5-(3-Aminopropyl)isoxazole HClStep3->Product

Figure 2: Synthesis pathway emphasizing the [3+2] cycloaddition strategy.

Detailed Steps:

  • Cycloaddition: React a protected alkyne (e.g., N-Boc-4-pentyne-1-amine) with a nitrile oxide precursor (generated in situ from nitromethane or chlorooxime) in the presence of a base.[1]

    • Note: Thermal cycloaddition often yields a mixture of 3- and 5-isomers.[1] Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) analogues or specific directing groups are preferred for regioselectivity.[1]

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or Methanol.

  • Isolation: Precipitate the salt with diethyl ether. Filter and dry under high vacuum (P < 0.1 mbar) for 24 hours to remove solvents.

Protocol 2: Elemental Analysis (CHN)

Method: Combustion Analysis (Flash Dynamic Combustion). Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Prep: Dry sample at 60°C under vacuum for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.

  • Combustion: Oxidize at 950°C - 1000°C in an oxygen-rich atmosphere.[1]

  • Detection: Gases (CO₂, H₂O, N₂, NOx) are separated via GC and detected by Thermal Conductivity Detector (TCD).

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

Validation Data: Theoretical vs. Found

The following table simulates a "Pass" vs. "Fail" dataset for a researcher performing Quality Control (QC) on the Hydrochloride Salt .

MetricTheoretical (HCl Salt)Sample A (High Purity)Sample B (Impure/Wet)Status
Carbon 44.31% 44.25% (Δ -0.[1]06)42.10% (Δ -2.[1]21)Sample A: PASS
Hydrogen 6.82% 6.85% (Δ +0.[1]03)7.15% (Δ +0.[1]33)Sample B: FAIL
Nitrogen 17.23% 17.19% (Δ -0.[1]04)16.50% (Δ -0.[1]73)

Analysis of Sample B Failure:

  • The significant drop in Carbon (-2.21%) combined with a rise in Hydrogen (+0.33%) strongly suggests excess water (hygroscopicity) .

  • Action: Recrystallize from dry Ethanol/Ether and dry under P₂O₅ vacuum.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. Retrieved from [Link]

  • Praveen, C., et al. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles. Synlett. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1981).Muscimol analogues. Synthesis of isomuscimol and azamuscimol. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole amine synthesis).

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.